Chitin synthase inhibitor 11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H24N4O8 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(E)-N-(2-methoxy-4-nitrophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H24N4O8/c1-34-16-4-6-18-17(14-16)24(36-23(31)26-18)9-11-27(12-10-24)22(30)8-7-21(29)25-19-5-3-15(28(32)33)13-20(19)35-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)(H,26,31)/b8-7+ |
InChI Key |
HVTXVBKBVDRHEG-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Chitin Synthase Inhibitor 11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chitin Synthase as a Therapeutic Target
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] Crucially, chitin is absent in vertebrates, making the enzyme responsible for its synthesis, chitin synthase (CHS), an attractive and specific target for the development of fungicides and insecticides with potentially low host toxicity.[1][2][3] The inhibition of chitin synthase disrupts the structural integrity of these organisms, leading to cell lysis in fungi or failed molting in insects.[2][3]
Chitin Synthase Inhibitor 11: A Profile
This compound is a commercially available compound identified as a potent and selective inhibitor of chitin synthase.[4] Its primary role is in the disruption of chitin synthesis, which confers upon it significant antifungal properties, including activity against drug-resistant fungal variants.[4]
Quantitative Data
The following table summarizes the known quantitative data for this compound. For comparative purposes, data for other known chitin synthase inhibitors are also included.
| Compound | Target Organism/Enzyme | IC50 (mM) | Ki (mM) | Notes |
| This compound | Chitin Synthase (General) | 0.10 | N/A | Broad-spectrum antifungal activity.[5][6] |
| Chitin Synthase Inhibitor 1 | Chitin Synthase (General) | 0.12 | N/A | Potent antifungal activity against drug-resistant fungi.[4] |
| Chitin Synthase Inhibitor 2 | Chitin Synthase (General) | 0.09 | 0.12 | Shows synergistic effects with fluconazole or polyoxin B.[5][6] |
| Polyoxin B | Chitin Synthase (Fungal) | 0.19 | N/A | A well-known competitive inhibitor of chitin synthase.[7] |
| Nikkomycin Z | Chitin Synthase (Fungal) | Varies | 0.0015 | A competitive inhibitor of fungal chitin synthase; entered clinical trials.[7][8] |
| ZHZ-ZI-11 | Tetranychus urticae CHS | N/A | N/A | Interferes with chitin translocation rather than direct enzymatic inhibition.[1][9] |
N/A: Data not available from the searched sources.
Experimental Protocols
The discovery and characterization of a novel chitin synthase inhibitor like this compound typically involves a series of key experiments. The following sections provide detailed methodologies for these essential protocols.
High-Throughput Screening for Chitin Synthase Inhibitors (Non-Radioactive Method)
This protocol describes a common high-throughput screening (HTS) assay to identify potential chitin synthase inhibitors from a compound library. The assay is based on the specific binding of wheat germ agglutinin (WGA) to chitin.[9]
a) Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Crude enzyme extract containing chitin synthase
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in a suitable buffer (e.g., Tris-HCl) with cofactors like MgCl2.
-
Test compounds dissolved in DMSO
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
b) Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a solution of WGA.
-
Incubate overnight at 4°C.
-
Wash the wells with a blocking buffer (e.g., PBS with BSA) to prevent non-specific binding.
-
-
Enzymatic Reaction:
-
Add the crude enzyme extract containing chitin synthase to each well.
-
Add the test compounds at various concentrations. Include a DMSO control (vehicle) and a known inhibitor control (e.g., Polyoxin B).
-
Initiate the reaction by adding the UDP-GlcNAc substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for chitin synthesis.
-
-
Detection:
-
Wash the wells to remove unbound substrate and enzyme. The newly synthesized chitin will remain bound to the WGA-coated plate.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the captured chitin.
-
Wash the wells to remove unbound WGA-HRP.
-
Add the TMB substrate solution. The HRP will catalyze the conversion of TMB, resulting in a color change.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
The absorbance is proportional to the amount of chitin synthesized.
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Determine the IC50 value for active compounds.
-
Isolation and Purification of Chitin Synthase
For more detailed kinetic studies and to confirm direct inhibition, purification of the chitin synthase enzyme is often necessary. The following is a general protocol for the purification of a recombinant His-tagged chitin synthase.
a) Materials:
-
Cell paste from an expression system (e.g., E. coli, insect cells) overexpressing the His-tagged chitin synthase.
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, protease inhibitors).
-
Lysozyme (for E. coli).
-
Sonication equipment.
-
High-speed centrifuge.
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole).
-
Elution buffer (lysis buffer with a high concentration of imidazole).
-
Dialysis tubing and buffer.
-
SDS-PAGE equipment and reagents.
b) Procedure:
-
Cell Lysis:
-
Resuspend the cell paste in ice-cold lysis buffer.
-
If using E. coli, add lysozyme and incubate on ice.
-
Disrupt the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged chitin synthase with elution buffer.
-
-
Buffer Exchange and Concentration:
-
Pool the elution fractions containing the purified protein.
-
Perform dialysis against a suitable storage buffer to remove imidazole.
-
Concentrate the purified protein using a centrifugal filter unit if necessary.
-
-
Purity Assessment:
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
-
Visualizations
Experimental Workflow for High-Throughput Screening
The following diagram illustrates the general workflow for a high-throughput screening campaign to identify chitin synthase inhibitors.
Hypothetical Signaling Pathway of Chitin Synthesis and Inhibition
This diagram illustrates a simplified, hypothetical signaling pathway for chitin synthesis and the point of inhibition by a direct chitin synthase inhibitor.
Conclusion
This compound represents a valuable tool for research into antifungal and insecticidal development. While a comprehensive discovery history is not publicly documented, its potent inhibitory activity underscores the continued importance of targeting the chitin synthesis pathway. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of new and existing chitin synthase inhibitors, paving the way for the development of next-generation pest and pathogen control agents. The contrasting mechanism of action of inhibitors like ZHZ-ZI-11, which affects chitin translocation, highlights the diverse strategies that can be employed to disrupt this essential biological process.[1][9]
References
- 1. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CHS抑制剂 | CAS 2725075-04-5 | 美国InvivoChem [invivochem.cn]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. A High-Throughput Screening System Based on Fluorescence-Activated Cell Sorting for the Directed Evolution of Chitinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Chitin Synthase Inhibitor 11's Mechanism of Action: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural integrity and protection.[1][2] Unlike vertebrates and plants, fungi rely on chitin for their survival, making the enzymes responsible for its synthesis, chitin synthases (CHS), an attractive target for the development of novel antifungal agents.[1][3] Chitin synthase inhibitors disrupt the production of chitin, leading to weakened cell walls and ultimately fungal cell death.[2] This document provides a comprehensive technical guide to elucidating the mechanism of action of a novel chitin synthase inhibitor, designated as Chitin Synthase Inhibitor 11. The methodologies and data presentation formats outlined herein serve as a robust framework for its preclinical characterization.
Core Mechanism of Action
Chitin synthase inhibitors function by targeting the chitin synthase enzyme, which catalyzes the polymerization of N-acetylglucosamine into chitin.[2] The inhibition can occur through several mechanisms:
-
Direct active site binding: The inhibitor may bind directly to the active site of the chitin synthase enzyme, preventing the substrate from binding and halting the polymerization reaction.[2]
-
Interference with regulatory mechanisms: Some inhibitors may affect the enzyme's activity and stability by interfering with its regulatory mechanisms.[2]
-
Competitive inhibition: Molecules that mimic the structure of the chitin synthase substrate can act as competitive inhibitors, preventing the natural substrate from binding to the enzyme.[2]
-
Interference with chitin translocation: Some compounds may not directly inhibit the enzymatic activity but rather interfere with the translocation of the synthesized chitin chain across the cell membrane.[4]
The ultimate consequence of this inhibition is the disruption of the fungal cell wall, compromising its structural integrity and leading to cell lysis.[2]
Quantitative Data Summary
The following table summarizes the inhibitory activity of various known chitin synthase inhibitors against different fungal species and specific chitin synthase enzymes. This comparative data is essential for benchmarking the potency of this compound.
| Compound | Target Organism/Enzyme | IC50 Value | Reference |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [1] |
| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum CHS | 0.12 mM | [1] |
| Ursolic acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [1] |
| Gosin N | Saccharomyces cerevisiae CHS II | 6214 µg/mL (compared to Polyoxin D) | [1] |
| Wuwezisu C | Saccharomyces cerevisiae CHS II | 1912 µg/mL (compared to Polyoxin D) | [1] |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [5] |
| Diflubenzuron | Lepeophtheirus salmonis larvae | 93.2 nM (EC50) | [6] |
| Hexaflumuron | Lepeophtheirus salmonis larvae | 1.2 nM (EC50) | [6] |
| Lufenuron | Lepeophtheirus salmonis larvae | 22.4 nM (EC50) | [6] |
| Teflubenzuron | Lepeophtheirus salmonis larvae | 11.7 nM (EC50) | [6] |
Experimental Protocols
Chitin Synthase Inhibition Assay
This protocol is adapted from methodologies used for screening chitin synthase inhibitors.[1][5][7][8]
Objective: To determine the in vitro inhibitory activity of this compound on chitin synthase.
Materials:
-
Fungal strain (e.g., Sclerotinia sclerotiorum or Saccharomyces cerevisiae)
-
Potato Dextrose Agar (PDA) liquid medium
-
Ultrapure water
-
Liquid nitrogen
-
Trypsin
-
Soybean trypsin inhibitor
-
50 mM Tris-HCl buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
CoCl2
-
N-acetylglucosamine (GlcNAc)
-
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
-
Wheat germ agglutinin (WGA) coated 96-well microtiter plates
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
Peroxidase substrate reagents
-
Microplate reader
Procedure:
-
Fungal Cell Extract Preparation:
-
Inoculate the fungal mycelium into PDA liquid medium and culture for 36 hours at 23°C.[1][7]
-
Collect the fungal cells by centrifugation at 3000 x g for 10 minutes.[1][7]
-
Digest the cell extract with 80 µg/mL trypsin at 30°C for 30 minutes.[1][7]
-
Terminate the reaction by adding 120 µg/mL soybean trypsin inhibitor.[1][7]
-
-
Inhibition Assay:
-
Detection:
-
Add WGA-HRP conjugate and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the peroxidase substrate and measure the optical density (OD) using a microplate reader.[8]
-
Calculate the percentage of inhibition and determine the IC50 value.
Antifungal Susceptibility Testing
This protocol is based on the mycelial growth rate method.[1][7]
Objective: To determine the in vitro antifungal activity of this compound.
Materials:
-
Fungal strain
-
PDA medium
-
This compound
-
0.1% Tween-80 in 10% acetone
-
Sterile petri dishes
Procedure:
-
Dissolve the test compound in 0.1% Tween-80 containing 10% acetone.[1][7]
-
Prepare drug-containing PDA medium at various final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL).[1][7]
-
Use a medium with 0.1% Tween-80 in 10% acetone as a blank control.[1][7]
-
Inoculate the center of each petri dish with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in each plate and calculate the percentage of growth inhibition.
Signaling Pathways and Experimental Workflows
Chitin Biosynthesis Pathway and Inhibition
Caption: Simplified overview of the chitin biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for the characterization of this compound's mechanism of action.
Conclusion
This technical guide provides a comprehensive framework for the characterization of this compound. By following the detailed experimental protocols, presenting quantitative data in a structured manner, and visualizing the underlying biological pathways and experimental logic, researchers can effectively elucidate its mechanism of action. This systematic approach is crucial for the advancement of novel antifungal therapies targeting the fungal cell wall. The synergistic effect observed when combining chitin synthase inhibitors with other antifungal agents, such as echinocandins, highlights the potential for powerful combination therapies in a clinical setting.[9] Further studies should focus on the specific interactions with different chitin synthase isoenzymes and the potential for resistance development.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
Chitin Synthase Inhibition: A Technical Guide to Fungal Cell Wall Disruption
An In-depth Analysis of Chitin Synthase Inhibitors and their Impact on Fungal Cell Wall Integrity, Featuring Nikkomycin Z as a Case Study
Disclaimer: While the prompt requested information on "Chitin synthase inhibitor 11," a thorough review of available scientific literature did not yield sufficient detailed information on a specific inhibitor with this designation. Therefore, this technical guide will focus on Nikkomycin Z , a well-characterized and clinically relevant chitin synthase inhibitor, as a representative example to explore the effects of this class of inhibitors on fungal cell wall integrity. One commercial supplier lists a "this compound" and notes its broad-spectrum in vitro antifungal activity and synergistic effects with fluconazole[1]. Another study on arthropods identified an inhibitor designated ZHZ-ZI-11[2]. However, comprehensive data for a fungal-specific "inhibitor 11" is not publicly available.
Introduction: The Fungal Cell Wall and the Role of Chitin
The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment.[3][4] A key component of this protective barrier is chitin, a long-chain polymer of N-acetylglucosamine.[3][5] Chitin synthases (CHS), a family of enzymes, are responsible for the synthesis of chitin.[3][6] Due to the absence of chitin in mammals, chitin synthases represent a promising target for the development of selective antifungal therapies.[7][8]
Chitin synthase inhibitors are compounds that interfere with the activity of these enzymes, leading to a weakened cell wall and ultimately, fungal cell death.[3] This guide provides a technical overview of the effects of chitin synthase inhibitors on fungal cell wall integrity, with a focus on the well-studied compound Nikkomycin Z.
Mechanism of Action of Chitin Synthase Inhibitors
Chitin synthase inhibitors primarily act as competitive inhibitors of chitin synthase enzymes.[9] They are structural analogs of the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[7] By binding to the active site of the chitin synthase enzyme, these inhibitors prevent the polymerization of N-acetylglucosamine into chitin chains. This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, rendering the fungus susceptible to osmotic lysis and other environmental stresses.[3][7]
Quantitative Data: The Impact of Nikkomycin Z
The efficacy of chitin synthase inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for Nikkomycin Z.
Table 1: In Vitro Inhibitory Activity of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes
| Chitin Synthase Isozyme | IC50 (µM) |
| CaChs1 | 15[9] |
| CaChs2 | 0.8[9] |
| CaChs3 | 13[9] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Table 2: In Vitro Susceptibility of Various Fungal Pathogens to Nikkomycin Z
| Fungal Species | MIC80 Range (µg/mL) |
| Candida albicans | ≤0.5 - 32[7] |
| Candida parapsilosis | 1 - 4[7] |
| Cryptococcus neoformans | 0.5 - >64[7] |
| Coccidioides immitis (mycelial phase) | 4.9[7] |
MIC80 (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits 80% of the visible growth of a microorganism.
Table 3: In Vivo Efficacy of Nikkomycin Z in Murine Models of Fungal Infections
| Fungal Pathogen | Animal Model | Treatment Regimen | Outcome |
| Coccidioides immitis | Murine Coccidioidomycosis | 50 mg/kg (oral, b.i.d.) | Superior to most azoles tested[10] |
| Blastomyces dermatitidis | Murine Blastomycosis | 50 mg/kg (oral, b.i.d.) | Superior to most azoles tested[10] |
| Histoplasma capsulatum | Murine Histoplasmosis | 2.5 mg/kg (twice daily) | Reduced fungal counts in spleen and liver[8] |
| Coccidioides immitis (CNS) | Murine CNS Coccidioidomycosis | 50, 100, 300 mg/kg (oral, t.i.d.) | Significantly improved survival[11][12] |
b.i.d. (bis in die): twice a day; t.i.d. (ter in die): three times a day; CNS: Central Nervous System.
Experimental Protocols
The study of chitin synthase inhibitors and their effects on fungal cell wall integrity involves a variety of specialized experimental protocols.
Chitin Synthase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the activity of chitin synthase enzymes.
Methodology:
-
Enzyme Preparation: Fungal cells are cultured and harvested. Cell extracts containing the chitin synthase enzymes are prepared through methods like mechanical disruption in liquid nitrogen.[5]
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme preparation, the substrate UDP-N-acetylglucosamine (radiolabeled or with a fluorescent tag), and varying concentrations of the inhibitor.
-
Incubation: The reaction mixture is incubated at an optimal temperature to allow for chitin synthesis.
-
Quantification: The amount of synthesized chitin is quantified. If a radiolabeled substrate is used, the radioactivity of the insoluble chitin polymer is measured using a scintillation counter. Alternatively, a 96-well plate coated with wheat germ agglutinin (WGA), which binds to chitin, can be used for colorimetric or fluorometric detection.[13]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the inhibition data against the inhibitor concentration.[13]
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
Methodology:
-
Inoculum Preparation: A standardized suspension of fungal cells (yeasts or conidia) is prepared.[7]
-
Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI 1640) in a microtiter plate.[7]
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.[7]
-
Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Growth Assessment: Fungal growth is assessed visually or by measuring the optical density.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction (e.g., 80% or MIC80) in fungal growth compared to the drug-free control.[7]
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a chitin synthase inhibitor and an azole).
Methodology:
-
Drug Dilution Matrix: A two-dimensional array of drug concentrations is created in a microtiter plate. One drug is serially diluted along the rows, and the other drug is serially diluted along the columns.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated.
-
Data Analysis: The fractional inhibitory concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).
In Vivo Murine Infection Models
Animal models are crucial for evaluating the efficacy of antifungal agents in a living organism.
Methodology:
-
Infection: Mice are infected with a specific fungal pathogen through various routes (e.g., intranasal, intravenous).[10][11][12]
-
Treatment: The infected animals are treated with the antifungal agent at different dosages and schedules (e.g., oral gavage twice daily).[10][11][12]
-
Outcome Assessment: The efficacy of the treatment is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., lungs, spleen, brain) by plating organ homogenates on growth media and counting colony-forming units (CFUs).[14]
Signaling Pathways and Cellular Response
Inhibition of chitin synthesis triggers a cellular stress response in fungi, primarily activating the Cell Wall Integrity (CWI) pathway.
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved signaling cascade that senses and responds to cell wall stress. When the cell wall is damaged, this pathway is activated to initiate compensatory mechanisms, including the upregulation of chitin synthesis. This paradoxical effect can sometimes reduce the efficacy of chitin synthase inhibitors when used as monotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Preliminary Screening of Chitin Synthase Inhibitor 11 Against Pathogenic Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the development of novel antifungal agents with unique mechanisms of action.[1][2][3] The fungal cell wall, an essential structure not present in mammalian cells, represents a prime target for selective antifungal therapy.[4][5] Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a critical component of the fungal cell wall, providing structural integrity.[4][5][6] The enzymes responsible for chitin synthesis, known as chitin synthases (CHS), are therefore attractive targets for the development of new fungicides.[1][4][7][8] Chitin synthase inhibitors can disrupt the production of chitin, leading to weakened cell walls and ultimately fungal cell death.[9] This technical guide provides a comprehensive overview of the preliminary in vitro screening of a novel chitin synthase inhibitor, designated as CSI-11, against a panel of pathogenic fungi.
Mechanism of Action of Chitin Synthase Inhibitors
Chitin synthase enzymes are integral membrane proteins that catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1][5][9] These newly synthesized chitin chains are then extruded across the plasma membrane and incorporated into the growing cell wall.[5] Chitin synthase inhibitors can act through various mechanisms, including direct binding to the active site of the enzyme, interference with regulatory mechanisms, or by acting as competitive inhibitors that mimic the natural substrate.[9] By blocking chitin synthesis, these inhibitors compromise the structural integrity of the fungal cell wall, making the fungus susceptible to osmotic stress and lysis.[9] This targeted approach offers the potential for high efficacy with minimal impact on host cells, as chitin and chitin synthases are absent in vertebrates.[4][8]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standardized methods for antifungal susceptibility testing.[10][11]
a. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on appropriate agar plates (e.g., Potato Dextrose Agar - PDA) to achieve sporulation.
-
Spores or conidia are harvested and suspended in sterile saline or phosphate-buffered saline (PBS).
-
The cell suspension is vortexed and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the test wells.
b. Preparation of Antifungal Agent Dilutions:
-
A stock solution of CSI-11 is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of CSI-11 are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
c. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted CSI-11 is inoculated with the prepared fungal suspension.
-
Positive (no drug) and negative (no inoculum) control wells are included.
-
The plates are incubated at a temperature and duration appropriate for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).[10]
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. The endpoint can be read visually or with a microplate reader at a specific wavelength.[11]
Chitin Synthase (CHS) Inhibition Assay
This assay measures the direct inhibitory effect of CSI-11 on chitin synthase activity.
a. Preparation of Fungal Cell Extracts:
-
Fungal mycelia are grown in a suitable liquid medium and harvested by centrifugation.
-
The harvested cells are washed and then disrupted in liquid nitrogen to release the cellular contents.
-
The cell lysate is then processed to obtain a membrane fraction rich in chitin synthase enzymes.
b. Chitin Synthase Activity Measurement:
-
The assay is performed in a 96-well microtiter plate coated with wheat germ agglutinin (WGA), which binds to chitin.[8][12]
-
The reaction mixture in each well contains the prepared membrane fraction, a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5), and the substrate UDP-GlcNAc.[8]
-
Various concentrations of CSI-11 (or DMSO for control) are added to the wells.
-
The plate is incubated to allow for chitin synthesis.
-
After incubation, the wells are washed to remove unbound components.
-
The amount of synthesized chitin bound to the WGA-coated plate is quantified, for example, by using a specific stain or labeled substrate. The half-inhibitory concentration (IC50) is then calculated.[8]
Data Presentation
The following tables summarize the quantitative data from the preliminary screening of CSI-11 against a panel of pathogenic fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of CSI-11 against Pathogenic Fungi
| Fungal Species | CSI-11 MIC (µg/mL) |
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
| Cryptococcus neoformans | 4 |
| Scedosporium apiospermum | 32 |
Table 2: In Vitro Chitin Synthase (CHS) Inhibition by CSI-11
| Fungal Species | CSI-11 IC50 (µM) |
| Candida albicans | 0.25 |
| Aspergillus fumigatus | 0.5 |
Visualizations
Caption: Mechanism of action of Chitin Synthase Inhibitor 11 (CSI-11).
Caption: Experimental workflow for MIC determination of CSI-11.
Caption: Logic of a chemical-genetic screen to identify chitin synthase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]
- 3. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitin synthesis in human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 9. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Chitin Synthase Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Chitin synthase inhibitor 11" is not available in publicly accessible scientific literature. This guide provides a comprehensive overview of the principles and methodologies employed in the structural elucidation of chitin synthase inhibitors, using publicly documented examples to illustrate key concepts and techniques.
Introduction to Chitin Synthase and its Inhibitors
Chitin is a long-chain polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) and is a vital structural component of the cell walls in fungi and the exoskeletons of arthropods.[1][2] The synthesis of chitin is catalyzed by the enzyme chitin synthase (CHS), an integral membrane glycosyltransferase.[1] This enzyme polymerizes GlcNAc from a UDP-GlcNAc donor substrate and translocates the growing chitin chain across the cell membrane.[3] Because chitin and the CHS enzyme are absent in vertebrates and plants, they represent a highly attractive target for the development of selective fungicides and insecticides with minimal off-target effects.[2][3]
The development of chitin synthase inhibitors has been a focal point in agrochemical and pharmaceutical research. These inhibitors can disrupt the formation of the fungal cell wall or insect exoskeleton, leading to compromised structural integrity and ultimately, cell lysis or developmental failure.[4] Prominent examples of naturally occurring CHS inhibitors include polyoxin D and nikkomycin Z, both of which have been extensively studied.[1][5]
Mechanisms of Chitin Synthase Inhibition
Chitin synthase inhibitors can act through several mechanisms, primarily by interfering with the catalytic activity of the enzyme or the translocation of the chitin polymer.
-
Competitive Inhibition: Many known inhibitors, including the peptidyl nucleosides polyoxin D and nikkomycin Z, function as competitive inhibitors.[6] They are structural analogs of the natural substrate, UDP-GlcNAc, and bind to the enzyme's active site, thereby preventing the substrate from binding and halting chitin polymerization.[5][6]
-
Non-competitive and Allosteric Inhibition: Inhibitors can also bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, even when the substrate is bound.
-
Inhibition of Chitin Translocation: Recent studies have identified compounds that do not inhibit the catalytic activity of chitin synthase directly but instead interfere with the transport of the newly synthesized chitin chain through the transmembrane channel.[7] For instance, the inhibitors ZHZ-ZI-11 and SUY-SC-15 have been shown to act via this mechanism against the chitin synthase from Tetranychus urticae.[7]
Caption: Chitin synthesis pathway and points of inhibitor action.
Quantitative Assessment of Inhibitor Potency
The potency of a chitin synthase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its minimum inhibitory concentration (MIC). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in vitro. The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Inhibitor Name | Target Organism/Enzyme | IC₅₀ Value | MIC Value | Reference |
| Chitin synthase inhibitor 1 | Sclerotinia sclerotiorum CHS | 0.12 mM | 4 µg/mL (C. albicans) | |
| 8 µg/mL (A. flavus) | ||||
| Nikkomycin Z | Saccharomyces cerevisiae Chs1 | 0.367 µM | - | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | - | [8] |
| Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | - | [8] | |
| Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | - | [8] | |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | - | [8] |
| Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | - | [8] |
Experimental Protocols for Structural Elucidation and Characterization
The elucidation of an inhibitor's structure and mechanism involves a combination of biochemical assays to determine its activity and biophysical methods to understand its interaction with the target enzyme at a molecular level.
Biochemical Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of chitin synthase extracted from a target organism. A common non-radioactive method utilizes wheat germ agglutinin (WGA), which binds specifically to chitin.
-
Enzyme Preparation:
-
Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.[9]
-
Harvest fungal cells via centrifugation.[9]
-
Disrupt the cells (e.g., in liquid nitrogen) and prepare cell extracts.[9]
-
Treat the extracts with trypsin to activate chitin synthase zymogens, followed by a trypsin inhibitor to stop the reaction.[9]
-
-
Inhibition Assay:
-
Use a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA).[9]
-
Prepare serial dilutions of the test inhibitor compound.
-
To each well, add the trypsin-pretreated cell extract, a premixed solution containing the substrate (UDP-GlcNAc) and necessary cofactors (e.g., CoCl₂), and the test inhibitor.[9] A control with DMSO instead of the inhibitor is also prepared.[9]
-
Incubate the plate at 30°C for 3 hours on a shaker to allow for chitin synthesis.[9]
-
Wash the plate thoroughly to remove unbound reagents. The newly synthesized chitin will remain bound to the WGA-coated plate.
-
-
Quantification:
-
Add a WGA-Horseradish Peroxidase (HRP) conjugate, which will bind to the immobilized chitin.
-
After another incubation and washing step, add a peroxidase substrate (e.g., TMB).[9]
-
Measure the optical density (OD) at the appropriate wavelength. The OD is proportional to the amount of chitin synthesized.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.[9]
-
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[1]
-
Prepare a standardized suspension of the fungus in a sterile liquid medium.
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test inhibitor in a suitable broth medium (e.g., RPMI-1640).[2]
-
Inoculate each well with the prepared fungal suspension. Include a positive control (fungus without inhibitor) and a negative control (broth only).
-
-
Incubation and Reading:
Caption: A typical workflow for identifying and characterizing novel chitin synthase inhibitors.
Biophysical and Structural Methods
Determining the three-dimensional structure of the chitin synthase enzyme in complex with an inhibitor is crucial for understanding the precise mechanism of inhibition and for guiding structure-based drug design.
-
Cryo-Electron Microscopy (Cryo-EM): This has become a powerful technique for determining the structures of large, membrane-bound protein complexes like chitin synthase. Recent studies have successfully used cryo-EM to solve the structures of Candida albicans and Saccharomyces cerevisiae chitin synthases in apo, substrate-bound, and inhibitor-bound (nikkomycin Z and polyoxin D) states.[6][12] These structures provide atomic-level details of how the inhibitors occupy the active site and interact with key amino acid residues.[12]
-
X-ray Crystallography: While challenging for large membrane proteins, X-ray crystallography can provide high-resolution structural information. Obtaining well-ordered crystals of the enzyme-inhibitor complex is the primary bottleneck for this method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structures of enzyme-inhibitor complexes in solution.[4] Isotope-editing techniques can simplify the spectra of large complexes, allowing for the determination of the inhibitor's bound conformation and the identification of protein-inhibitor contacts.[4]
Caption: Logical relationship between inhibitor structure, binding, and structure-based design.
Conclusion and Future Directions
The structural elucidation of chitin synthase inhibitors is a multi-faceted process that combines biochemical characterization with advanced biophysical techniques. While no specific information is available for a "this compound," the methodologies described herein provide a robust framework for the discovery and analysis of new inhibitory compounds. The recent cryo-EM structures of chitin synthase in complex with inhibitors like nikkomycin Z have provided unprecedented insight into the molecular basis of their activity.[5][12] This knowledge is invaluable for the rational, structure-based design of the next generation of antifungal and insecticidal agents that are more potent, selective, and less prone to resistance. Future work will likely focus on identifying inhibitors with novel mechanisms of action, such as those targeting allosteric sites or the chitin translocation channel, to overcome existing resistance and expand the therapeutic arsenal.
References
- 1. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
- 8. mdpi.com [mdpi.com]
- 9. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nikkomycin Z: A Potent Chitin Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nikkomycin Z, a potent, naturally occurring competitive inhibitor of chitin synthase. As the originally requested "Chitin synthase inhibitor 11" is not a recognized compound, this document focuses on the well-characterized and clinically relevant inhibitor, Nikkomycin Z. This guide details its biosynthesis, mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Introduction
Nikkomycin Z is a peptidyl nucleoside antibiotic produced by several species of Streptomyces.[1][2] It exhibits potent antifungal and insecticidal activity by targeting chitin synthase, an essential enzyme for the biosynthesis of chitin, a key structural component of fungal cell walls and insect exoskeletons.[3][4] Due to its specific mode of action and lack of a human counterpart to its target enzyme, Nikkomycin Z has been a subject of significant interest for the development of novel therapeutic agents.[2]
Biosynthesis Pathway of Nikkomycin Z
The biosynthesis of Nikkomycin Z is a complex process involving two separate pathways that converge to form the final molecule. These pathways synthesize the nucleoside moiety (5-aminohexuronic acid attached to uracil) and the peptidyl moiety (hydroxypyridyl-homothreonine or HPHT).[5]
Biosynthesis of the Nucleoside Moiety
The biosynthesis of the nucleoside core of Nikkomycin Z begins with Uridine monophosphate (UMP). The pathway involves a series of enzymatic modifications to the ribose sugar. Key enzymes identified in the Streptomyces ansochromogenes gene cluster include SanO, SanP, SanQ, SanR, SanS, and Upp.[1]
References
- 1. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nikkomycin Z—Ready to Meet the Promise? | MDPI [mdpi.com]
- 3. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Characterization of NikO, an Enolpyruvyl Transferase Essential in Nikkomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Chitin Synthase Inhibitor 11: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a vital structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of selective antifungal agents and insecticides.[1][2][3] This technical guide provides an in-depth overview of the target specificity and selectivity of chitin synthase inhibitors, with a focus on the principles and methodologies used to characterize these compounds. While specific data for a designated "Chitin Synthase Inhibitor 11" (CSI-11) is not extensively available in public literature, this guide will utilize data from well-characterized inhibitors to illustrate the core concepts and experimental approaches relevant to the evaluation of any novel chitin synthase inhibitor.
Chitin synthase enzymes are integral membrane proteins that catalyze the polymerization of UDP-GlcNAc into chitin chains, which are then extruded across the cell membrane.[4] Fungi possess multiple CHS isoenzymes, often with distinct physiological roles.[4][5] For instance, in Saccharomyces cerevisiae, Chs1 is involved in cell wall repair, Chs2 is essential for primary septum formation, and Chs3 synthesizes the bulk of the cell wall chitin.[5] This functional diversity underscores the importance of developing inhibitors with specific selectivity profiles to achieve desired therapeutic outcomes.
Data Presentation: Quantitative Analysis of Inhibitor Potency and Selectivity
A critical aspect of characterizing a chitin synthase inhibitor is to quantify its potency against the target enzyme(s) and its selectivity against other related enzymes or enzymes from different organisms. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize inhibitory activities of exemplary compounds against different chitin synthase isoforms, illustrating how such data is presented.
Table 1: In Vitro Inhibition of Yeast Chitin Synthases by IMB-D10 and IMB-F4 [5]
| Compound | Target Enzyme | IC50 (µg/mL) |
| IMB-D10 | Chs1 | 17.46 ± 3.39 |
| Chs2 | 3.51 ± 1.35 | |
| Chs3 | 13.08 ± 2.08 | |
| IMB-F4 | Chs1 | > 50 |
| Chs2 | 8.546 ± 1.42 | |
| Chs3 | 2.963 ± 1.42 |
Table 2: Inhibitory Activity of Known Chitin Synthase Inhibitors
| Compound | Target Organism/Enzyme | IC50 / Ki | Reference |
| Nikkomycin Z | Saccharomyces cerevisiae CHS | 0.2-1000 µM (IC50) | [6] |
| Nikkomycin Z | Saccharomyces cerevisiae | Ki = 0.25 µM | [6] |
| Polyoxin D | Saccharomyces cerevisiae CHS II | IC50 > 1000 µg/mL | [7] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | IC50 = 0.184 µg/mL | [7] |
| RO-09-3143 | Candida albicans Chs1p | Ki = 0.55 nM | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor specificity and selectivity. Below are methodologies for key experiments in the study of chitin synthase inhibitors.
Protocol 1: In Vitro Chitin Synthase Activity and Inhibition Assay (Non-Radioactive)
This protocol is adapted from methods described for assaying chitin synthase activity using a wheat germ agglutinin (WGA)-based detection method.[7][9]
1. Preparation of Enzyme Extracts:
-
Culture fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing protease inhibitors.[10]
-
Disrupt cells using methods such as glass bead vortexing or enzymatic digestion of the cell wall followed by osmotic lysis.[10]
-
Prepare microsomal fractions by differential centrifugation to enrich for membrane-bound chitin synthases.
2. WGA-Coated Plate Preparation:
-
Coat the wells of a 96-well microtiter plate with a solution of Wheat Germ Agglutinin (WGA) (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.[9]
-
Wash the wells multiple times with deionized water to remove unbound WGA.[9]
3. Chitin Synthase Reaction:
-
For specific chitin synthase isoenzymes, pretreatment of the enzyme extract with trypsin may be required for activation (e.g., for Chs1 and Chs2 from S. cerevisiae).[10]
-
Prepare a reaction mixture containing an appropriate buffer (e.g., 32 mM Tris-maleate, pH 6.5 for Chs1), divalent cations (e.g., 5 mM MgCl2 for Chs1), N-acetyl-glucosamine (GlcNAc), and the substrate UDP-GlcNAc.[10]
-
Add the enzyme preparation and the test inhibitor at various concentrations to the wells of the WGA-coated plate.
-
Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).[7]
4. Detection of Synthesized Chitin:
-
After incubation, wash the plate thoroughly to remove unreacted substrate and unbound components.
-
Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP) and incubate.[7]
-
Wash the plate again to remove unbound WGA-HRP.
-
Add a peroxidase substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 600 nm or 450 nm) using a microplate reader.[7][11]
-
The amount of synthesized chitin is proportional to the measured absorbance.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the specificity and selectivity of chitin synthase inhibitors.
Caption: The chitin biosynthesis pathway, highlighting the role of chitin synthase and the point of inhibition.
Caption: Experimental workflow for determining the specificity and selectivity of a chitin synthase inhibitor.
Conclusion
The development of effective and safe chitin synthase inhibitors relies on a thorough understanding of their target specificity and selectivity. By employing a combination of in vitro enzymatic assays and cell-based functional studies, researchers can build a comprehensive profile of a novel inhibitor. This data is essential for guiding lead optimization efforts, predicting potential off-target effects, and ultimately developing therapeutic agents with improved efficacy and a favorable safety profile. The principles and methodologies outlined in this guide provide a robust framework for the characterization of any new chitin synthase inhibitor, contributing to the advancement of novel treatments for fungal infections and pest control.
References
- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Novel Inhibitor Specific to the Fungal Chitin Synthase | Semantic Scholar [semanticscholar.org]
- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Toxicity Assessment of a Novel Chitin Synthase Inhibitor: A Technical Guide
Disclaimer: Publicly available, specific early-stage toxicity data for a compound designated "Chitin Synthase Inhibitor 11" (CSI-11) is not available in the reviewed literature. Therefore, this document serves as an in-depth technical guide outlining a representative and recommended early-stage toxicity assessment strategy for a hypothetical novel chitin synthase inhibitor, hereafter referred to as CSI-11. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Chitin synthase is a critical enzyme responsible for the biosynthesis of chitin, an essential structural component of fungal cell walls and the exoskeletons of arthropods.[1][2][3][4][5] Its absence in vertebrates makes it an attractive target for the development of selective antifungal agents and insecticides.[2][4][6] Early and rigorous toxicity assessment of novel chitin synthase inhibitors, such as the hypothetical CSI-11, is paramount to ensure their safety and selectivity, minimizing potential harm to non-target organisms and the environment. This guide details a tiered approach to the preclinical safety evaluation of CSI-11, encompassing in vitro and in vivo methodologies, data interpretation, and standardized protocols.
Tiered Approach to Toxicity Assessment
An effective early-stage toxicity assessment for a novel compound like CSI-11 follows a tiered, progressive workflow. This approach begins with a broad range of in vitro assays to assess potential cytotoxic, genotoxic, and other specific liabilities. Promising candidates with acceptable in vitro safety profiles then advance to limited, acute in vivo studies to evaluate systemic toxicity in a whole-organism context.
In Vitro Toxicity Assessment
The initial phase of safety evaluation focuses on identifying potential cellular liabilities using a battery of established in vitro assays.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which CSI-11 induces cell death.
Table 1: Hypothetical In Vitro Cytotoxicity Data for CSI-11
| Assay Type | Cell Line | Endpoint | IC50 (µM) |
| MTT Assay | HepG2 (Human Liver) | Mitochondrial Activity | > 100 |
| Neutral Red Uptake | Balb/c 3T3 (Mouse Fibroblast) | Lysosomal Integrity | > 100 |
| LDH Release Assay | HEK293 (Human Kidney) | Membrane Integrity | > 100 |
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of CSI-11 in culture medium. Replace the existing medium with the CSI-11 dilutions and include vehicle control and positive control (e.g., doxorubicin) wells. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenesis.
Table 2: Hypothetical In Vitro Genotoxicity Data for CSI-11
| Assay Type | Test System | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |
| In Vitro Micronucleus | CHO-K1 Cells | With and Without | Negative |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine-dependent, to detect different types of mutations.
-
Treatment: In separate tubes, combine the bacterial culture, varying concentrations of CSI-11, and either a liver S9 fraction for metabolic activation or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain histidine independence).
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
Cardiotoxicity: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
Table 3: Hypothetical hERG Inhibition Data for CSI-11
| Assay Type | Endpoint | IC50 (µM) |
| Patch Clamp | hERG K+ Current Inhibition | > 50 |
Experimental Protocol: Manual Patch Clamp hERG Assay
-
Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Using the whole-cell patch-clamp technique, record the hERG current from single cells.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of CSI-11.
-
Data Recording: Measure the peak tail current at each concentration. A positive control (e.g., astemizole) should be used to confirm assay sensitivity.
-
Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline and determine the IC50 value.
In Vivo Acute Toxicity Assessment
Following a favorable in vitro profile, CSI-11 would be evaluated in an animal model to understand its systemic effects.
Acute Oral Toxicity Study (Rodent)
This study aims to determine the median lethal dose (LD50) and identify potential target organs for toxicity.
Table 4: Hypothetical Acute Oral Toxicity Data for CSI-11 in Rats
| Species/Strain | Administration Route | LD50 (mg/kg) | Key Clinical Observations |
| Sprague-Dawley Rat | Oral Gavage | > 2000 | No mortality or significant clinical signs observed. |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Selection: Use a single sex of healthy, young adult rodents (e.g., female Sprague-Dawley rats).
-
Dosing: Dose one animal at a time, typically starting at a dose of 175 mg/kg. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.
-
Observation: Observe the animal for clinical signs of toxicity immediately after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, respiration, and behavior. Record body weight changes.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any tissue abnormalities.
-
LD50 Calculation: The LD50 is calculated using software that incorporates the results from the sequence of dosed animals.
Mechanism of Action and Adverse Outcome Pathway
Understanding the target pathway is crucial for interpreting toxicity data. CSI-11 inhibits chitin synthase, disrupting the formation of chitin from its precursor, UDP-N-acetylglucosamine. In target organisms like arthropods, this leads to failed molting and mortality.[2][5][7][8]
The adverse outcome pathway (AOP) provides a framework for linking the molecular initiating event to the adverse outcome.[2][7]
Conclusion and Future Directions
Based on this representative preclinical data, the hypothetical CSI-11 demonstrates a favorable early-stage safety profile. It shows low in vitro cytotoxicity, no evidence of genotoxicity, and a wide safety margin for hERG channel inhibition. The high acute oral LD50 in rodents suggests low systemic toxicity in mammals.
These promising results would support advancing CSI-11 to the next phase of preclinical development, which would include:
-
Dose-range finding studies to prepare for repeated-dose toxicity studies.
-
Sub-chronic toxicity studies (e.g., 28-day or 90-day) in two species (one rodent, one non-rodent).
-
Pharmacokinetic (PK) and toxicokinetic (TK) studies to understand absorption, distribution, metabolism, and excretion.
-
Further safety pharmacology studies to investigate effects on other vital organ systems.
This structured and comprehensive approach ensures a thorough understanding of the potential risks associated with a novel chitin synthase inhibitor before it progresses toward first-in-human clinical trials or wider environmental application.
References
- 1. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AOP Report: Inhibition of Chitin Synthase 1 Leading to Increased Mortality in Arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Genesis of Chitin Synthase Inhibitor 11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the origin, discovery, and characterization of Chitin Synthase Inhibitor 11 (ZHZ-ZI-11), a novel acaricide with a unique mechanism of action. The discovery of ZHZ-ZI-11 stems from a targeted screening effort against the chitin synthase (CHS) protein from the highly destructive agricultural pest, the two-spotted spider mite (Tetranychus urticae). This document details the experimental methodologies employed, presents key quantitative data, and visualizes the logical workflow and proposed mechanism of action.
The Discovery Pathway: A High-Throughput Screening Approach
The identification of ZHZ-ZI-11 was the result of a systematic high-throughput screening (HTS) campaign designed to discover novel inhibitors of Tetranychus urticae chitin synthase (TuCHS). The overall workflow for this discovery process is outlined below.
Experimental Protocols
This section provides detailed methodologies for the key experiments that led to the discovery and characterization of ZHZ-ZI-11.
Expression and Purification of Full-Length Tetranychus urticae Chitin Synthase (TuCHS)
The successful identification of ZHZ-ZI-11 was predicated on the availability of a high-quality, full-length, and active TuCHS protein. The following protocol was utilized for its production:
-
Gene Synthesis and Vector Construction: The full-length gene sequence of TuCHS was synthesized and subsequently cloned into a baculovirus transfer vector, pFastBac-HT A, for expression in insect cells. This vector provides an N-terminal His-tag for subsequent purification.
-
Baculovirus Generation: The recombinant pFastBac-HT A-TuCHS plasmid was transformed into DH10Bac competent E. coli cells to generate a recombinant bacmid. The bacmid DNA was then transfected into Spodoptera frugiperda (Sf9) insect cells to produce a high-titer recombinant baculovirus.
-
Protein Expression: Sf9 cells were cultured in suspension and infected with the high-titer recombinant baculovirus. The cells were incubated for 72 hours post-infection to allow for the expression of the TuCHS protein.
-
Protein Purification:
-
Infected Sf9 cells were harvested by centrifugation, and the cell pellet was resuspended in a lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% [v/v] Triton X-100, and protease inhibitors).
-
The cells were lysed by sonication, and the cell lysate was clarified by centrifugation to remove cellular debris.
-
The supernatant containing the soluble TuCHS protein was loaded onto a Ni-NTA affinity chromatography column.
-
The column was washed with a wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
The TuCHS protein was eluted from the column using an elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The purity and concentration of the eluted protein were assessed by SDS-PAGE and a Bradford protein assay, respectively.
-
High-Throughput Screening (HTS) Assay for TuCHS Inhibitors
A robust and sensitive HTS assay was developed to screen a chemical library for inhibitors of TuCHS. The assay is based on the detection of chitin, the product of the CHS enzymatic reaction.
-
Assay Principle: The assay utilizes a 96-well plate format where the enzymatic reaction is carried out. The newly synthesized chitin is captured and quantified.
-
Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the purified TuCHS enzyme, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a buffer system (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) was prepared.
-
Compound Addition: Test compounds from a chemical library, including ZHZ-ZI-11, were added to individual wells of the 96-well plate.
-
Enzymatic Reaction: The enzymatic reaction was initiated by the addition of the reaction mixture to the wells containing the test compounds. The plate was incubated at 28°C for 1 hour.
-
Chitin Detection: After the incubation period, the amount of synthesized chitin was quantified using a fluorescent assay. A chitin-binding probe conjugated to a fluorescent dye was added to each well. The fluorescence intensity, which is directly proportional to the amount of chitin produced, was measured using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound was calculated by comparing the fluorescence signal in the presence of the compound to the signal from control wells without any inhibitor.
-
Quantitative Data Summary
The screening and subsequent characterization of ZHZ-ZI-11 yielded critical quantitative data regarding its efficacy.
| Parameter | Value | Description |
| IC₅₀ | 5.2 µM | The half-maximal inhibitory concentration of ZHZ-ZI-11 against purified TuCHS enzyme activity. |
| LC₅₀ (Larvae) | 1.8 mg/L | The median lethal concentration of ZHZ-ZI-11 against T. urticae larvae after 48 hours of exposure. |
| LC₅₀ (Adult) | 3.5 mg/L | The median lethal concentration of ZHZ-ZI-11 against adult T. urticae after 72 hours of exposure. |
A Novel Mechanism of Action: Inhibition of Chitin Translocation
A key finding from the characterization of ZHZ-ZI-11 is its novel mechanism of action. Unlike many known chitin synthase inhibitors that target the catalytic site of the enzyme, ZHZ-ZI-11 was found to interfere with the translocation of the newly synthesized chitin chain across the cell membrane.
The proposed mechanism suggests that while the catalytic domain of TuCHS remains active in the presence of ZHZ-ZI-11, the inhibitor binds to a different site on the enzyme or an associated protein, thereby obstructing the channel through which the nascent chitin polymer is extruded from the cytoplasm to the extracellular space. This disruption of chitin deposition leads to a compromised cuticle, resulting in molting defects and ultimately, the death of the mite.
This technical guide provides a comprehensive overview of the discovery and initial characterization of the novel chitin synthase inhibitor, ZHZ-ZI-11. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of acaricide development, insect biochemistry, and pest management. The unique mode of action of ZHZ-ZI-11 highlights a new avenue for the development of next-generation pesticides with improved selectivity and efficacy.
Methodological & Application
Application Note & Protocol: High-Throughput Screening for Chitin Synthase Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Its absence in vertebrates and plants makes chitin synthase (CHS), the enzyme responsible for its synthesis, an attractive target for the development of novel antifungal and insecticidal agents.[1][2][3] Chitin synthase inhibitors disrupt the production of chitin, leading to compromised cell wall integrity in fungi and weakened exoskeletons in insects, ultimately controlling their growth and proliferation.[1] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of chitin synthase, with a specific focus on the evaluation of "Chitin synthase inhibitor 11".
The described assay is a non-radioactive, 96-well plate-based method that is sensitive, reproducible, and suitable for screening large compound libraries.[4] The principle of the assay relies on the specific binding of wheat germ agglutinin (WGA) to chitin.[4] Newly synthesized chitin is captured on a WGA-coated plate and subsequently detected using a horseradish peroxidase-conjugated WGA (WGA-HRP), which generates a colorimetric signal upon the addition of a peroxidase substrate.[4][5] The intensity of the signal is directly proportional to the amount of chitin synthesized and can be used to determine the inhibitory activity of test compounds.
Signaling Pathway and Mechanism of Action
Chitin synthase catalyzes the polymerization of N-acetylglucosamine from the substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) into a growing chitin chain.[6] Chitin synthase inhibitors can act through various mechanisms, including direct binding to the active site of the enzyme, thereby preventing substrate binding and catalysis.[1] The overall effect is the cessation of chitin synthesis, leading to defects in the cell wall or exoskeleton.
Figure 1: Simplified signaling pathway of chitin synthesis and inhibition.
Experimental Protocols
This section details the necessary protocols for preparing reagents and performing the high-throughput screening assay.
Materials and Reagents
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
WGA-Horseradish Peroxidase conjugate (WGA-HRP)
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Chitin synthase enzyme preparation (e.g., from fungal cell extracts)
-
This compound and other test compounds
-
Plate reader capable of measuring absorbance at 600 nm or other appropriate wavelength for the chosen substrate.
Preparation of Reagents
-
WGA Coating Solution: 50 µg/mL WGA in 50 mM Tris-HCl, pH 7.5.
-
Blocking Buffer: 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5.[5]
-
Reaction Mixture: 5 mmol/L GlcNAc and 1 mmol/L UDP-GlcNAc in 50 mmol/L Tris-HCl, pH 7.5.[5]
-
WGA-HRP Solution: 0.5 µg/mL WGA-HRP in Blocking Buffer.[5]
-
Test Compound Solutions: Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO). Further dilute to desired concentrations in the reaction buffer.
High-Throughput Screening Assay Protocol
The following protocol is adapted from established non-radioactive chitin synthase assays.[4][5]
Figure 2: Experimental workflow for the HTS assay.
Step-by-Step Procedure:
-
Plate Coating: Add 100 µL of WGA coating solution to each well of a 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of tap water.[5]
-
Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 3 hours at room temperature.[5]
-
Washing: Discard the blocking solution and wash the wells three times with 200 µL of tap water.
-
Compound Addition: Add 2 µL of the test compound solution (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of the chitin synthase enzyme preparation to each well. For background controls, use boiled enzyme.[5]
-
Reaction Initiation: Add 78 µL of the Reaction Mixture to each well to a final volume of 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 60 minutes with shaking.[5]
-
Stopping the Reaction and Washing: Discard the reaction mixture and wash the wells five times with 200 µL of tap water.[5]
-
WGA-HRP Addition: Add 200 µL of WGA-HRP solution to each well and incubate for 15 minutes at 30°C with gentle shaking.[5]
-
Washing: Discard the WGA-HRP solution and wash the wells five times with 200 µL of tap water.[5]
-
Signal Development: Add 100 µL of peroxidase substrate to each well.
-
Absorbance Reading: Immediately measure the optical density (OD) at 600 nm (or the appropriate wavelength for the substrate) for 3 minutes.[5]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value for active compounds.
Data Presentation
The inhibitory activity of this compound and control compounds should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of Test Compounds against Chitin Synthase
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 ± 2.1 | |
| 1 | 48.9 ± 3.5 | 1.2 | |
| 10 | 85.7 ± 1.8 | ||
| 100 | 98.1 ± 0.9 | ||
| Polyoxin B (Control) | 0.1 | 20.5 ± 2.8 | |
| 1 | 55.3 ± 4.1 | 0.8 | |
| 10 | 92.4 ± 1.5 | ||
| 100 | 99.2 ± 0.5 | ||
| DMSO (Vehicle Control) | - | 0.0 ± 1.5 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The IC₅₀ value for Polyoxin B can vary, with some studies reporting it in the mM range.[7]
Conclusion
The described high-throughput screening assay provides a robust and efficient method for identifying and characterizing inhibitors of chitin synthase. The non-radioactive format enhances safety and simplifies the workflow, making it amenable to large-scale screening campaigns. This application note provides a comprehensive protocol for the evaluation of "this compound" and can be adapted for the screening of other potential chitin synthase inhibitors. The detailed methodology and data presentation format will aid researchers in the discovery and development of novel antifungal and insecticidal agents.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Chitin Synthase Inhibitor 11 (CSI-11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of a novel small molecule, Chitin Synthase Inhibitor 11 (CSI-11), against fungal pathogens. The described methodologies are adaptable for screening and preclinical assessment of similar compounds targeting chitin biosynthesis.
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and insect exoskeletons.[1][2][3] Its absence in vertebrates makes the chitin biosynthesis pathway an attractive target for the development of selective antifungal and insecticidal agents.[2][3][4] Chitin synthase (CHS) is the key enzyme in this pathway, responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[1][2] Inhibition of CHS disrupts cell wall integrity, leading to fungal cell death or impaired insect development.[2][5]
This compound (CSI-11) is a novel, potent, and specific small molecule inhibitor of fungal CHS. These protocols detail the necessary steps to evaluate its efficacy in a murine model of systemic candidiasis, a common and often life-threatening fungal infection.[6][7]
Signaling Pathway
The synthesis of chitin is a multi-step process that is tightly regulated by various signaling pathways within the fungal cell, including the protein kinase C (PKC)-MAPK, high osmolarity glycerol (HOG), and Ca2+/calcineurin pathways.[1] These pathways modulate the expression and activity of chitin synthase enzymes in response to environmental cues and cellular stress.
Caption: Simplified Chitin Biosynthesis Pathway and Inhibition by CSI-11.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
Prior to in vivo studies, the in vitro activity of CSI-11 against the target fungal pathogen (e.g., Candida albicans) should be determined.
Protocol:
-
Preparation of Fungal Inoculum: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of CSI-11 in RPMI 1640 medium in a 96-well microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of CSI-11 that prevents visible growth of the fungus.[8][9]
CSI-11 Formulation for In Vivo Administration
The formulation of CSI-11 is critical for its bioavailability and efficacy.[10][11][12]
Protocol:
-
Solubility Assessment: Determine the solubility of CSI-11 in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, DMSO, polyethylene glycol).
-
Formulation Preparation: Based on solubility and preliminary toxicity data, prepare a stock solution of CSI-11. For many small molecules, a common formulation for initial in vivo studies is a solution or suspension in a vehicle like 10% DMSO, 40% PEG 400, and 50% sterile water.[10][11]
-
Sterility: The final formulation must be sterile. This can be achieved by filtration through a 0.22 µm filter if the compound is soluble.
Murine Model of Systemic Candidiasis
A murine model is a well-established method for evaluating the in vivo efficacy of antifungal agents.[6][13][14]
Protocol:
-
Animals: Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) female BALB/c mice (6-8 weeks old).[6] The choice of model depends on the research question.
-
Infection:
-
Prepare a standardized inoculum of C. albicans (e.g., 1 x 10^6 CFU/mL in sterile saline).
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the inoculum.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, CSI-11 low dose, CSI-11 high dose, positive control like fluconazole).
-
Administer CSI-11 and control treatments at specified time points post-infection (e.g., starting 2 hours post-infection) and for a defined duration (e.g., once or twice daily for 3-7 days). The route of administration (e.g., intraperitoneal, oral, intravenous) will depend on the pharmacokinetic properties of CSI-11.[11]
-
Efficacy Assessment
The efficacy of CSI-11 can be assessed through survival studies and determination of fungal burden in target organs.[15][16][17]
Protocol:
-
Survival Study:
-
Monitor the mice daily for signs of morbidity and mortality for a predefined period (e.g., 21 days).
-
Record the number of surviving animals in each group.
-
-
Fungal Burden in Organs:
-
At a specific time point post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
-
Aseptically remove target organs (typically kidneys, as they are a primary site of C. albicans colonization in this model).[6]
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on SDA.
-
Incubate at 35°C for 24-48 hours and count the number of colonies to determine the CFU per gram of tissue.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: In Vitro Susceptibility of C. albicans to CSI-11
| Compound | MIC (µg/mL) |
| CSI-11 | [Insert Value] |
| Fluconazole | [Insert Value] |
Table 2: Survival of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Number of Mice | Median Survival (Days) | Percent Survival |
| Vehicle Control | - | 10 | [Insert Value] | [Insert Value] |
| CSI-11 (Low Dose) | [Insert Value] | 10 | [Insert Value] | [Insert Value] |
| CSI-11 (High Dose) | [Insert Value] | 10 | [Insert Value] | [Insert Value] |
| Fluconazole | [Insert Value] | 10 | [Insert Value] | [Insert Value] |
Table 3: Fungal Burden in Kidneys of Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g of Kidney ± SD |
| Vehicle Control | - | [Insert Value] |
| CSI-11 (Low Dose) | [Insert Value] | [Insert Value] |
| CSI-11 (High Dose) | [Insert Value] | [Insert Value] |
| Fluconazole | [Insert Value] | [Insert Value] |
Experimental Workflow
The overall experimental workflow for evaluating the in vivo efficacy of CSI-11 is depicted below.
Caption: Workflow for In Vivo Efficacy Testing of CSI-11.
References
- 1. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a-novel-immunocompetent-mouse-model-for-testing-antifungal-drugs-against-invasive-candida-albicans-infection - Ask this paper | Bohrium [bohrium.com]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations | Semantic Scholar [semanticscholar.org]
- 16. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Chitin Synthase Inhibitors in Agricultural Research
Focal Compound: Polyoxin D (as a representative Chitin Synthase Inhibitor)
Introduction
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls and insect exoskeletons, but it is absent in plants and vertebrates. This makes chitin synthesis an excellent and selective target for the development of fungicides and insecticides.[1] Chitin synthase inhibitors (CSIs) are compounds that disrupt the production of chitin, leading to weakened cell walls in fungi or compromised exoskeletons in insects, ultimately controlling their growth and proliferation.[2]
Polyoxin D, a peptidyl pyrimidine nucleoside antibiotic produced by the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis, is a potent and commercially used chitin synthase inhibitor in agriculture.[3][4] It acts as a competitive inhibitor of the enzyme chitin synthase.[3][4] These application notes provide an overview of the use of Polyoxin D in agricultural research, including its mechanism of action, application guidelines, and detailed experimental protocols for its evaluation.
Mechanism of Action
Polyoxin D functions by competitively inhibiting chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[3] This inhibition leads to the accumulation of the substrate UDP-GlcNAc and prevents the formation of a stable cell wall in fungi.[3] The result is abnormal cell morphology, such as swelling of germ tubes and hyphae, and ultimately, the cessation of fungal growth.[3] This mode of action is fungistatic rather than fungicidal.[3][5]
Quantitative Data
The efficacy of Polyoxin D varies depending on the target fungal species. The following tables summarize key quantitative data for its antifungal activity.
Table 1: In Vitro Efficacy of Polyoxin D Against Various Plant Pathogenic Fungi
| Fungal Species | Disease Caused | EC50 (ppm) | Reference |
| Rhizoctonia solani | Brown Patch, Large Patch | ≤ 1.562 | [3] |
| Alternaria kikuchiana | Alternaria Leaf Spot | Not specified, effective | [3] |
| Cochliobolus miyabeanus | Brown Spot of Rice | Not specified, effective | [3] |
| Pyricularia oryzae | Rice Blast | Not specified, effective | [3] |
| Sphaerobolus stellatus | Wood-rotting fungus | Low (specific value not provided) | [3] |
Table 2: Recommended Application Rates of Polyoxin D in Agriculture
| Crop | Disease(s) | Application Rate ( g/100 L) | Application Interval (days) | Max Applications per Season | Reference |
| Apples | Alternaria Leaf Spot, Powdery Mildew | 22 to 40 | 7 to 14 | 6 | |
| Berries | Grey Mould, Powdery Mildew | 22 to 40 | 7 to 10 | 4 | |
| Grapes | Botrytis Rot, Powdery Mildew | 22 to 40 | 7 to 14 | 4 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol is adapted from methodologies used to assess the efficacy of antifungal compounds against mycelial growth.[1]
Objective: To determine the half-maximal effective concentration (EC50) of Polyoxin D against a target fungal pathogen.
Materials:
-
Polyoxin D
-
Target fungal pathogen culture
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (DMSO) or sterile water (for stock solution)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Polyoxin D in a suitable solvent (e.g., sterile water, as Polyoxin D is water-soluble).
-
Media Preparation: Autoclave PDA medium and cool it to 45-50°C.
-
Serial Dilutions: Add appropriate volumes of the Polyoxin D stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ppm). Also, prepare a control plate with the solvent alone.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC50 value through probit analysis or by plotting the inhibition percentage against the log of the concentration.
Protocol 2: Chitin Synthase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on chitin synthase activity, based on common methodologies.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Polyoxin D on chitin synthase activity from a fungal source.
Materials:
-
Polyoxin D
-
Fungal mycelium (e.g., Sclerotiorum sclerotiorum)
-
Liquid nitrogen
-
Extraction buffer (e.g., Tris-HCl with protease inhibitors)
-
UDP-[14C]N-acetylglucosamine (radiolabeled substrate)
-
Reaction buffer (containing substrate and cofactors)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Enzyme Extraction:
-
Culture the fungal mycelium in a suitable liquid medium.
-
Harvest the cells by centrifugation.
-
Wash the cells with ultrapure water.
-
Disrupt the cells in liquid nitrogen to create a fine powder.
-
Resuspend the powder in extraction buffer and centrifuge to obtain a crude enzyme extract (supernatant).
-
-
Inhibition Assay:
-
Set up reaction tubes containing the reaction buffer, a range of Polyoxin D concentrations, and the enzyme extract.
-
Initiate the reaction by adding the radiolabeled UDP-[14C]N-acetylglucosamine.
-
Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Chitin Synthesis:
-
Stop the reaction (e.g., by adding a strong acid).
-
Filter the reaction mixture through glass fiber filters to capture the newly synthesized, insoluble [14C]-chitin.
-
Wash the filters to remove any unincorporated radiolabeled substrate.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of chitin synthase inhibition for each Polyoxin D concentration relative to a no-inhibitor control.
-
Determine the IC50 value from the dose-response curve.
-
Logical Relationship in Crop Protection
The application of Polyoxin D in an agricultural setting is part of a broader integrated pest management (IPM) strategy. Its specific mode of action and biological origin make it a valuable tool for sustainable agriculture.[3]
Safety and Environmental Profile
Polyoxin D is noted for its favorable safety profile. As its mode of action targets a pathway not present in mammals, it exhibits low mammalian toxicity.[4] It is also suitable for use in organic agriculture and is listed by the Organic Materials Review Institute (OMRI) in the United States.[3] While it has low toxicity to livestock and plants, it is considered moderately toxic to aquatic invertebrates and fish, and appropriate care should be taken to avoid runoff into aquatic environments.
Disclaimer: These application notes and protocols are intended for research and informational purposes only. Researchers should always consult the specific product label and safety data sheet (SDS) for detailed application instructions, safety precautions, and regulatory information. All laboratory work should be conducted in accordance with standard safety practices.
References
Using Chitin synthase inhibitor 11 to study fungal development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential structural polysaccharide in the fungal cell wall, provides rigidity and protection, making its synthesis a critical process for fungal growth, morphogenesis, and viability.[1] Unlike mammals and plants, fungi rely on chitin for their structural integrity, positioning the enzymes responsible for its synthesis, chitin synthases (CHS), as a prime target for antifungal drug development.[1][2] Polyoxin D, a peptidyl nucleoside antibiotic, is a potent and specific competitive inhibitor of chitin synthase.[3] By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), Polyoxin D effectively blocks the polymerization of N-acetylglucosamine into chitin chains.[4][5] This document provides detailed application notes and experimental protocols for using Polyoxin D as a tool to study various aspects of fungal development.
Mechanism of Action
Polyoxin D competitively inhibits chitin synthase, the enzyme responsible for the final step in the chitin biosynthesis pathway.[4][5] This inhibition leads to the accumulation of the substrate UDP-GlcNAc and a reduction in cell wall chitin content, resulting in weakened cell walls that are unable to withstand osmotic stress, ultimately leading to cell lysis and growth inhibition.[3][4]
Data Presentation
The following tables summarize quantitative data regarding the effects of Polyoxin D and other chitin synthase inhibitors on various fungal species.
| Fungal Species | Inhibitor | IC50 (CHS activity) | Ki (CHS activity) | Minimum Inhibitory Concentration (MIC) | Reference |
| Alternaria kikuchiana | Polyoxin B | - | 1.4 µM | - | [4][5] |
| Mucor rouxii | Polyoxin D | - | 0.6 µM | - | [3] |
| Sclerotiorum sclerotiorum | Polyoxin B | 0.19 mM | - | - | [1] |
| Saccharomyces cerevisiae | IMB-D10 | 3.51 ± 1.35 µg/mL (Chs2) | - | - | [6] |
| Candida albicans | Nikkomycin analogue | - | - | >100 µg/mL | [7] |
| Fungal Species | Treatment | Observation | Quantitative Measurement | Reference |
| Alternaria kikuchiana | Polyoxin B (10µM) | Inhibition of glucosamine-14C incorporation into chitin | >50% inhibition | [5] |
| Fusarium graminearum | Polyoxin B (1.0 mg/L) | Reduced hyphal growth | Significant reduction in diameter | [8] |
Signaling Pathways
Chitin synthesis in fungi is intricately regulated by several signaling pathways that respond to cell cycle cues and environmental stresses. The High Osmolarity Glycerol (HOG), Protein Kinase C (PKC)-MAPK, and the Ca2+/calcineurin signaling pathways are key regulators of CHS gene expression.[9][10][11] Stress signals, such as cell wall damage, can trigger these pathways, leading to the upregulation of chitin synthase gene transcription as a compensatory mechanism.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Mucor rouxii by Polyoxin D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of new polyoxin derivatives and their activity against chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Chitin Synthase Inhibitor 11 (CSI-11) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Unlike mammals and plants, fungi and insects rely on the continuous synthesis of chitin for their viability, growth, and development.[1][3] The enzyme responsible for this synthesis, chitin synthase (CHS), is therefore an attractive target for the development of selective antifungal and insecticidal agents.[1][4]
Chitin synthase inhibitors block the production of chitin, leading to compromised structural integrity of the target organism.[4] The development of novel, potent, and specific CHS inhibitors is a significant area of research in medicine and agriculture.[4] Accurate quantification of these inhibitors in biological matrices is essential for preclinical and clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a novel investigational compound, Chitin Synthase Inhibitor 11 (CSI-11), in human plasma. The method is rapid, requires minimal sample volume, and has been validated according to the general principles outlined in the FDA's Bioanalytical Method Validation guidance.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Analytes: CSI-11 (hypothetical compound, MW 450.5 g/mol ), CSI-11-d4 (Internal Standard, IS, MW 454.5 g/mol )
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (reagent grade), and ultrapure water.
-
Biological Matrix: Human plasma (K2-EDTA)
-
Equipment: Calibrated pipettes, microcentrifuge tubes, 96-well plates, vortex mixer, centrifuge.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of CSI-11 and CSI-11-d4 by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the CSI-11 stock solution in 50:50 (v/v) ACN:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the CSI-11-d4 stock solution in methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup in high-protein matrices like plasma.[8][9][10]
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in methanol) to each tube. The methanol acts as the precipitating agent.[10][11]
-
Vortex mix for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.[12]
LC-MS/MS System and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Software: Analyst® or equivalent for data acquisition and processing
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 1.5 min, hold for 0.5 min, re-equilibrate for 1.0 min |
| Total Run Time | 3.0 minutes |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (CSI-11) | m/z 451.3 → 210.2 (Quantifier) |
| MRM Transition (CSI-11-d4) | m/z 455.3 → 214.2 (Internal Standard) |
Data Presentation
The method was validated for linearity, accuracy, precision, and other parameters as per regulatory guidance.[5][7]
Linearity
The calibration curve was linear over the range of 1.00 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99 for all validation runs.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting | Mean r² (n=3) |
| CSI-11 | 1.00 - 1000 | Linear | 1/x² | 0.9985 |
Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18 over 3 days) |
| Precision (%CV) | Accuracy (%Bias) | ||
| LLOQ | 1.00 | 8.5 | -2.1 |
| LQC | 3.00 | 6.2 | 1.5 |
| MQC | 100 | 4.1 | 3.2 |
| HQC | 800 | 3.5 | -0.8 |
Visualizations
Experimental Workflow
The following diagram outlines the major steps in the quantification of CSI-11 from plasma samples.
Caption: Experimental workflow for CSI-11 quantification.
Mechanism of Action
This diagram illustrates the general mechanism of chitin synthesis and its inhibition.
Caption: Inhibition of chitin synthesis by CSI-11.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. moh.gov.bw [moh.gov.bw]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. opentrons.com [opentrons.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Synergy Studies of Chitin Synthase Inhibitor 11 (CSI-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential structural component of the fungal cell wall, is synthesized by the enzyme chitin synthase. The absence of chitin in mammals makes it an attractive target for the development of antifungal agents. Chitin Synthase Inhibitor 11 (CSI-11), exemplified here by the well-characterized agent Nikkomycin Z , is a potent competitive inhibitor of chitin synthase.[1] By mimicking the substrate UDP-N-acetylglucosamine, Nikkomycin Z blocks the synthesis of chitin, leading to a weakened cell wall and ultimately fungal cell death.[1] The effectiveness of Nikkomycin Z is dependent on its uptake by the fungal cell, which is mediated by a dipeptide permease transport system.[1][2]
The increasing prevalence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest. This document provides detailed protocols for investigating the synergistic potential of CSI-11 (using Nikkomycin Z as a model) with other antifungal agents, such as azoles (e.g., fluconazole, itraconazole) and echinocandins (e.g., caspofungin, micafungin).[3][4][5][6][7][8]
Mechanism of Action and Signaling Pathways
CSI-11, as a competitive inhibitor of chitin synthase, directly interferes with the final step of chitin biosynthesis. This pathway is crucial for maintaining the structural integrity of the fungal cell wall.
Caption: Mechanism of action of CSI-11 (Nikkomycin Z).
The regulation of chitin synthesis is complex and involves several signaling pathways, including the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway.[9][10][11] Stress on the cell wall, for instance, due to the action of other antifungals like echinocandins (which inhibit β-glucan synthesis), can trigger a compensatory increase in chitin synthesis.[9] This provides a strong rationale for combining CSI-11 with agents that target other cell wall components or related signaling pathways.
Caption: Fungal cell wall integrity signaling pathways.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a prerequisite for synergy testing.
Materials:
-
Test fungus (e.g., Candida albicans, Aspergillus fumigatus)
-
CSI-11 (Nikkomycin Z)
-
Synergistic partner drug (e.g., Fluconazole, Caspofungin)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a stock solution of each drug in a suitable solvent (e.g., water, DMSO).
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium in separate 96-well plates.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeast, 0.4-5 x 10⁴ CFU/mL for molds).
-
Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterile control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration with no visible growth or spectrophotometrically by measuring absorbance.
Checkerboard Microdilution Assay
This method is used to systematically test combinations of two antimicrobial agents to determine their synergistic, additive, indifferent, or antagonistic effects.
Materials:
-
Materials listed for MIC determination.
Protocol:
-
In a 96-well plate, prepare serial twofold dilutions of CSI-11 along the x-axis (columns) and the synergistic partner drug along the y-axis (rows).
-
The final plate should contain a grid of concentrations for both drugs.
-
Inoculate each well with the standardized fungal suspension.
-
Include rows and columns with each drug alone to redetermine the MICs under the assay conditions.
-
Incubate the plate under the same conditions as the MIC assay.
-
After incubation, read the MIC of each drug alone and in combination.
Fractional Inhibitory Concentration Index (FICI) Calculation
The FICI is calculated to quantify the interaction between the two drugs.
Formula: FICI = FICA + FICB Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Caption: Experimental workflow for synergy screening.
Time-Kill Assay
This dynamic assay provides information on the rate of fungal killing over time by antimicrobial agents, alone and in combination.
Materials:
-
Test fungus
-
CSI-11 and partner drug
-
Culture flasks or tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator and shaker
Protocol:
-
Prepare flasks containing RPMI 1640 medium with the drugs at desired concentrations (e.g., MIC, 0.5x MIC, 2x MIC), both alone and in combination. Include a drug-free growth control.
-
Inoculate the flasks with a standardized fungal suspension to a starting density of approximately 10⁵ CFU/mL.
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on SDA plates.
-
Incubate the plates until colonies are visible, then count the number of CFU/mL.
-
Plot the log₁₀ CFU/mL versus time for each drug and combination.
Interpretation:
-
Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
Data Presentation
Quantitative data from synergy studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: MICs of CSI-11 (Nikkomycin Z) and Synergistic Partners against Various Fungi
| Fungus | CSI-11 (Nikkomycin Z) MIC (µg/mL) | Partner Drug | Partner Drug MIC (µg/mL) | Reference |
| Candida albicans | ≤0.5 - 32 | Fluconazole | Varies | [3] |
| Candida parapsilosis | 1 - 4 | Fluconazole | Varies | [3] |
| Aspergillus fumigatus | 8 - 64 | Itraconazole | Varies | [12] |
| Coccidioides immitis | 4.9 (mycelial) | Fluconazole | Varies | [3] |
| Candida albicans (biofilm) | 4 - 8 | Caspofungin | 0.015 - 0.03 | [4] |
| Candida parapsilosis (biofilm) | ≥8 | Micafungin | 1 - 2 | [4] |
Table 2: FICI Values for CSI-11 (Nikkomycin Z) in Combination with Other Antifungals
| Fungus | Partner Drug | FICI Range | Interpretation | Reference |
| Candida albicans | Fluconazole | Synergistic/Additive | - | [3] |
| Candida parapsilosis | Fluconazole | Synergistic/Additive | - | [3] |
| Aspergillus fumigatus | Itraconazole | Marked Synergism | - | [3] |
| Coccidioides immitis | Fluconazole | Synergism | - | [3] |
| Aspergillus fumigatus | FK463 (Echinocandin) | 0.15 - 0.475 | Synergy | [12] |
| Candida albicans (biofilm) | Caspofungin | 0.245 | Synergy | [4] |
| Candida albicans (biofilm) | Micafungin | 0.037 | Synergy | [4] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for conducting synergy studies with this compound. By systematically evaluating the interactions of CSI-11 with other antifungal agents, researchers can identify promising combination therapies to overcome the challenges of antifungal resistance and improve patient outcomes. The use of standardized methods like the checkerboard and time-kill assays, coupled with clear data interpretation using the FICI, is crucial for obtaining reliable and reproducible results.
References
- 1. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nikkomycin - Wikipedia [en.wikipedia.org]
- 6. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of nikkomycin Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergy, Pharmacodynamics, and Time-Sequenced Ultrastructural Changes of the Interaction between Nikkomycin Z and the Echinocandin FK463 against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Chitin Synthase Inhibitor 11 (CSI-11) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the activity of Chitin Synthase Inhibitor 11 (CSI-11), a compound with broad-spectrum antifungal activity.[1] The following sections describe methods for quantifying chitin content in fungal cells and high-throughput screening for inhibitory activity, complete with data presentation tables and workflow diagrams.
Introduction to Chitin Synthase Inhibition
Chitin is a crucial structural component of the fungal cell wall, absent in mammals, making its synthesis an attractive target for antifungal drug development.[2][3] Chitin synthases (CHS) are the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[2][4] Inhibition of CHS disrupts cell wall integrity, leading to fungal cell death or growth inhibition.[2] Cell-based assays are essential for screening and characterizing potential CHS inhibitors, providing insights into their efficacy in a biologically relevant context.[5][6][7][8]
Data Presentation: Efficacy of Chitin Synthase Inhibitors
The following tables summarize representative quantitative data for various chitin synthase inhibitors in common cell-based and biochemical assays. This data can be used as a benchmark for evaluating the activity of CSI-11.
Table 1: In Vitro Chitin Synthase Inhibition
| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (mM) | Source Organism of Enzyme | Reference |
| IMB-D10 | Chs1 | 17.46 ± 3.39 | - | Saccharomyces cerevisiae | [9] |
| IMB-D10 | Chs2 | 3.51 ± 1.35 | - | Saccharomyces cerevisiae | [9] |
| IMB-D10 | Chs3 | 13.08 ± 2.08 | - | Saccharomyces cerevisiae | [9] |
| IMB-F4 | Chs2 | 8.546 ± 1.42 | - | Saccharomyces cerevisiae | [9] |
| IMB-F4 | Chs3 | 2.963 ± 1.42 | - | Saccharomyces cerevisiae | [9] |
| Compound 20 | Chitin Synthase | - | 0.12 | Sclerotinia sclerotiorum | [3][10] |
| Polyoxin B | Chitin Synthase | - | 0.19 | Sclerotinia sclerotiorum | [3][10] |
| Ursolic Acid | Chitin Synthase II | 0.184 | - | Saccharomyces cerevisiae | [3] |
Table 2: Antifungal Activity (Cell-Based Assays)
| Compound | Fungal Species | Assay Type | EC50 (µg/mL) | Reference |
| Compound 31 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 5.78 | [3] |
| Compound 6 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 6.95 | [3] |
| Compound 32 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 7.83 | [3] |
| Compound 20 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 8.47 | [3] |
| Compound 19 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 9.13 | [3] |
Table 3: Effects of Benzoylurea-Based CSIs on Larval Molt
| Compound | EC50 (nM) |
| Diflubenzuron | 93.2 |
| Hexaflumuron | 1.2 |
| Lufenuron | 22.4 |
| Teflubenzuron | 11.7 |
This data is from a study on Lepeophtheirus salmonis larvae and is included to show the range of potencies for another class of chitin synthase inhibitors.[11]
Signaling Pathway
The synthesis of chitin is a complex process regulated by multiple signaling pathways, including the protein kinase C (PKC), high osmolarity glycerol (HOG), and Ca2+/calcineurin pathways.[12][13] These pathways ultimately modulate the expression and activity of chitin synthase enzymes at the plasma membrane.
Caption: Simplified diagram of the chitin synthesis pathway and its regulation.
Experimental Protocols
Protocol 1: Quantification of Fungal Chitin Content using Calcofluor White Staining and Flow Cytometry
This protocol provides a high-throughput method to quantify changes in fungal cell wall chitin content upon treatment with CSI-11.
Caption: Experimental workflow for Calcofluor White staining assay.
Materials:
-
Fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Appropriate liquid growth medium (e.g., YPD, RPMI-1640)
-
CSI-11 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Calcofluor White M2R solution (e.g., 1 mg/mL in water)
-
Flow cytometer
Procedure:
-
Fungal Cell Culture: Inoculate the fungal strain into the liquid growth medium and incubate under appropriate conditions (e.g., 30°C with shaking) to reach the exponential growth phase.
-
Inhibitor Treatment: Dilute the fungal culture to a standardized cell density. Add varying concentrations of CSI-11 (and a solvent control) to the cell suspensions.
-
Incubation: Incubate the treated and control cultures for a defined period (e.g., 3-5 hours).
-
Cell Harvesting and Washing: Harvest the fungal cells by centrifugation. Wash the cell pellets twice with PBS to remove residual medium and inhibitor.
-
Staining: Resuspend the cell pellets in PBS containing Calcofluor White M2R to a final concentration of, for example, 10 µg/mL. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer with UV excitation and emission detection in the blue range (e.g., 420-460 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the fungal cell population for each treatment condition. A decrease in fluorescence intensity compared to the control indicates inhibition of chitin synthesis.
Protocol 2: High-Throughput Screening of Chitin Synthase Inhibition using a Wheat Germ Agglutinin (WGA) Based Assay
This non-radioactive, 96-well plate-based assay is suitable for high-throughput screening of potential chitin synthase inhibitors like CSI-11. The principle involves the capture of newly synthesized chitin by WGA-coated plates and subsequent detection.
Caption: Workflow for the WGA-based chitin synthase activity assay.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Fungal cell lysate containing active chitin synthase
-
CSI-11 stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Horseradish peroxidase-conjugated WGA (HRP-WGA)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature. Wash the plate to remove unbound WGA.
-
Enzyme Preparation: Prepare a crude cell extract containing chitin synthase from a fungal culture.
-
Reaction Setup: In each well, add the fungal cell extract, the desired concentration of CSI-11 (or solvent control), and the reaction mixture containing UDP-GlcNAc.
-
Enzymatic Reaction: Incubate the plate at the optimal temperature for the chitin synthase (e.g., 30°C) for a set time (e.g., 1-3 hours) to allow for chitin synthesis and binding to the WGA-coated plate.
-
Washing: Wash the plate thoroughly to remove the reaction mixture and unbound components.
-
Detection: Add HRP-WGA conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Substrate Reaction: Wash the plate again, then add the HRP substrate. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of chitin synthase inhibition for each concentration of CSI-11 relative to the solvent control. Determine the IC50 value.
These protocols provide a foundation for the detailed evaluation of this compound. Researchers should optimize conditions based on the specific fungal species and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cell-based Assays | MuriGenics [murigenics.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. bioivt.com [bioivt.com]
- 9. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitin Synthase Inhibitor ZHZ-ZI-11 (CSI-11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Chitin Synthase Inhibitor 11 (ZHZ-ZI-11), a novel acaricide for the control of insect pests in crops, with a primary focus on the two-spotted spider mite, Tetranychus urticae.
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the arthropod exoskeleton and peritrophic matrix.[1][2] Its biosynthesis is a critical physiological process for insect growth, development, and survival. Chitin synthase (CHS) is the key enzyme responsible for the polymerization of chitin.[2] As chitin is absent in vertebrates and plants, CHS is an attractive target for the development of selective and environmentally friendly insecticides.[3]
This compound (ZHZ-ZI-11) is a recently identified compound that demonstrates significant acaricidal activity.[3] Unlike many traditional chitin synthase inhibitors that target the enzyme's catalytic domain, ZHZ-ZI-11 exhibits a novel mechanism of action by interfering with the translocation of the nascent chitin chain across the cell membrane.[3] This disruption of chitin deposition leads to molting failure and mortality in susceptible arthropods. This document provides detailed protocols for the evaluation of ZHZ-ZI-11 and similar compounds.
Quantitative Data Summary
The acaricidal efficacy of ZHZ-ZI-11 and a related compound, SUY-SC-15, against the two-spotted spider mite, Tetranychus urticae, is summarized below. The data is presented as median lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality of the test population.
| Compound | Formulation | Target Pest | LC50 (mg/L) |
| ZHZ-ZI-11 | Technical | Tetranychus urticae | 1.89 |
| ZHZ-ZI-11 | Nanoemulsion | Tetranychus urticae | 0.43 |
| SUY-SC-15 | Technical | Tetranychus urticae | 2.45 |
| SUY-SC-15 | Nanoemulsion | Tetranychus urticae | 0.58 |
Data derived from in vivo bioassays. The nanoemulsion formulation significantly improved the efficacy of both inhibitors.
Signaling Pathway and Mechanism of Action
The biosynthesis of chitin in insects is a multi-step enzymatic pathway. ZHZ-ZI-11 acts on a critical step in this pathway, not by inhibiting the synthesis of the chitin polymer itself, but by preventing its transport to the extracellular space where it is needed for cuticle formation.
Caption: Chitin biosynthesis pathway and the inhibitory action of ZHZ-ZI-11.
Experimental Protocols
The following are detailed protocols for the in vitro screening of chitin synthase inhibitors and in vivo bioassays to determine acaricidal activity.
This protocol describes a high-throughput, non-radioactive assay to screen for inhibitors of chitin synthase activity using a cell-free extract.
Materials:
-
96-well microtiter plates (WGA-coated)
-
Test compounds (e.g., ZHZ-ZI-11) dissolved in DMSO
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Insect cell-free extract containing chitin synthase (e.g., from Sf9 cells or target pest homogenate)
-
Trypsin solution (e.g., 80 µg/mL)
-
Soybean trypsin inhibitor solution (e.g., 120 µg/mL)
-
Reaction mixture: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)
-
Horseradish peroxidase-conjugated wheat germ agglutinin (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer from a stock solution in DMSO.
-
To each well of the WGA-coated 96-well plate, add 48 µL of the insect cell-free extract.
-
Activate the chitin synthase by adding trypsin and incubating for a specified time (e.g., 30 minutes at 30°C), then stop the reaction with soybean trypsin inhibitor.
-
Add 2 µL of the diluted test compound or DMSO (as a control) to the respective wells.
-
Initiate the chitin synthesis reaction by adding 50 µL of the reaction mixture to each well.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
Wash the plate six times with ultrapure water to remove unbound reagents.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of TMB substrate solution to each well and incubate until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the optical density (OD) at 450 nm using a plate reader.
-
Calculate the percent inhibition of chitin synthase activity for each compound concentration relative to the DMSO control.
This protocol details a common method for evaluating the toxicity of compounds against spider mites.
Materials:
-
Tetranychus urticae colony (susceptible strain)
-
Bean plants (Phaseolus vulgaris)
-
Test compounds (e.g., ZHZ-ZI-11)
-
Wetting agent (e.g., Triton X-100)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel hair brush
-
Stereomicroscope
Procedure:
-
Prepare a series of concentrations of the test compound in distilled water containing a wetting agent (e.g., 0.1% Triton X-100).
-
Excise leaf discs (e.g., 2 cm diameter) from untreated bean plants.
-
Dip each leaf disc into a test solution for 10 seconds with gentle agitation.
-
Allow the treated leaf discs to air dry on a paper towel.
-
Place a moist filter paper in the bottom of each Petri dish and place a treated leaf disc, adaxial side up, on the filter paper.
-
Transfer 20-30 adult female spider mites onto each leaf disc using a fine camel hair brush.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
Incubate the Petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Use the mortality data to calculate the LC50 values using probit analysis.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the discovery and characterization of novel chitin synthase inhibitors like ZHZ-ZI-11.
Caption: Workflow for inhibitor discovery and development.
References
Troubleshooting & Optimization
Overcoming solubility issues with Chitin synthase inhibitor 11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin Synthidase Inhibitor 11.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Chitin Synthase Inhibitor 11?
A1: For in vitro biochemical assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. For antifungal susceptibility testing in cell culture, a concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous culture medium. Some sources also indicate solubility in ethanol.
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: To avoid solvent toxicity to cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic small molecules. Please refer to the detailed "Troubleshooting Guide: Compound Precipitation" below for a step-by-step approach to resolving this issue.
Q4: How should I store this compound?
A4: Store the solid compound at -20°C under desiccating conditions. Stock solutions in DMSO can typically be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Guide 1: Overcoming Solubility Issues
Issues with the solubility of this compound can significantly impact experimental outcomes. This guide provides a systematic approach to addressing these challenges.
Problem: The compound is not fully dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Increase the volume of the solvent gradually while vortexing or sonicating. | The compound dissolves completely. |
| Incorrect Solvent | If the compound remains insoluble in the initial solvent, try an alternative. Refer to the solubility data table below for suggestions. | The compound dissolves in an alternative solvent. |
| Low Temperature | Gently warm the solution to 37°C. Caution: Be mindful of the compound's stability at elevated temperatures. | Increased temperature enhances solubility. |
| Compound Degradation | If the compound has been stored improperly, it may have degraded. | Obtain a fresh vial of the compound. |
Problem: The compound precipitates out of solution when added to aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | The final concentration of the inhibitor in the aqueous solution may exceed its solubility limit. Perform a serial dilution of your stock solution to determine the maximum soluble concentration. | A clear solution is obtained at a lower final concentration. |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the aqueous solution can cause "shock" precipitation. | A clear solution is maintained by preventing localized high concentrations. |
| Buffer Composition | Components of your buffer (e.g., high salt concentration, certain proteins) may reduce the solubility of the compound. | The compound remains in solution in the modified buffer. |
| pH of the Medium | The pH of the aqueous solution can affect the charge and solubility of the compound. | The compound's solubility is improved at a different pH. |
Solubility Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide based on typical solubility characteristics of similar small molecule inhibitors.
| Solvent | Solubility Profile | Primary Use Case |
| Dimethyl Sulfoxide (DMSO) | High | Stock solution preparation for in vitro and cell-based assays. |
| Ethanol | Moderate to High | Alternative solvent for stock solution preparation. |
| Methanol | Moderate | Less common, but can be a viable alternative to ethanol. |
| Aqueous Buffers (e.g., PBS) | Low | Final dilution for assays; solubility is highly dependent on pH and buffer components. |
| Cell Culture Media | Low | Final dilution for cell-based experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals to aid dissolution. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: General In Vitro Chitin Synthase Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors like MgCl₂).
-
Chitin Synthase enzyme preparation.
-
Substrate solution (e.g., UDP-N-acetylglucosamine).
-
This compound stock solution (in DMSO).
-
Positive control inhibitor (e.g., Nikkomycin Z).
-
Detection reagent (specific to the assay format, e.g., a fluorescent probe that binds to chitin).
-
-
Assay Procedure: a. In a microplate, add the assay buffer. b. Add the this compound at various concentrations (perform serial dilutions). Include a vehicle control (DMSO only) and a positive control. c. Add the Chitin Synthase enzyme to all wells except for a no-enzyme control. d. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. e. Initiate the reaction by adding the substrate solution to all wells. f. Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature. g. Stop the reaction (if necessary for the detection method). h. Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: a. Subtract the background signal (no-enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathways Regulating Fungal Chitin Synthesis
The synthesis of chitin in fungi is a tightly regulated process, influenced by several key signaling pathways that respond to environmental stresses and cell cycle cues. The diagram below illustrates the interplay between the High Osmolarity Glycerol (HOG), Protein Kinase C (PKC), and Calcineurin pathways in regulating the expression of chitin synthase (CHS) genes.[1][2][3]
References
Troubleshooting Chitin synthase inhibitor 11 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chitin Synthase Inhibitor 11.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
Answer:
Cloudiness or precipitation in your this compound solution can indicate several issues, primarily related to solubility and stability. Here are steps to troubleshoot this problem:
-
Verify Solvent and Concentration: Chitin synthase inhibitors are often soluble in organic solvents like DMSO and ethanol. Ensure you are using the recommended solvent and have not exceeded the inhibitor's solubility limit.
-
Gentle Warming: Try gently warming the solution to 37°C to aid dissolution. Some compounds require thermal assistance to fully dissolve.
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.
-
pH Adjustment: The pH of your aqueous buffer can significantly impact the solubility of small molecules. Consider adjusting the pH of your experimental buffer to see if solubility improves.
-
Stock Solution Dilution: If you are diluting a high-concentration stock solution in an aqueous buffer, the inhibitor may precipitate. Try using a lower concentration of the stock solution or a different dilution method, such as serial dilutions.
Question: I am observing a progressive loss of inhibitory activity in my experiments over time. What could be the cause?
Answer:
A gradual loss of activity suggests that this compound may be unstable under your experimental conditions. Degradation can be caused by several factors, including hydrolysis, oxidation, or light-catalyzed degradation[1].
-
Temperature: Enzymes and inhibitors can be sensitive to temperature. Most enzymes have an optimal temperature range for activity, and temperatures outside of this range can lead to denaturation and loss of function.[2] For your inhibitor, assess its stability at the incubation temperature of your assay. Consider running a time-course experiment to determine the rate of activity loss.
-
pH: Extreme pH values can lead to the degradation of your inhibitor. Ensure the pH of your buffer is within a stable range for the compound. You can test the stability of the inhibitor in different buffers with varying pH values.
-
Light Exposure: Some compounds are light-sensitive. Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the inhibitor. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles[3].
Question: How can I confirm if my this compound is degrading in my experimental setup?
Answer:
To confirm degradation, you can perform a stability study using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][4]. This involves incubating the inhibitor under your experimental conditions (e.g., in your assay buffer at the experimental temperature) and taking samples at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The samples are then analyzed to measure the concentration of the intact inhibitor over time. A decrease in the peak area corresponding to the inhibitor indicates degradation.
Frequently Asked Questions (FAQs)
Question: What are the recommended storage conditions for this compound?
Answer:
For long-term storage, this compound should be stored as a solid at -20°C under desiccating conditions. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in tightly sealed vials. For short-term storage, refrigeration at 4°C is acceptable for a few days.
Question: What is the recommended solvent for dissolving this compound?
Answer:
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer.
Question: What is the mechanism of action of this compound?
Answer:
Chitin synthase inhibitors act by blocking the activity of chitin synthase, a key enzyme in the biosynthesis of chitin. Chitin is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[5][6][7] By inhibiting this enzyme, these compounds disrupt the structural integrity of the target organism, leading to cell lysis or developmental defects.[7] Some chitin synthase inhibitors are competitive with the substrate UDP-N-acetylglucosamine, while others are non-competitive.[8]
Quantitative Data Summary
| Property | Value | Reference |
| IC₅₀ | 0.12 mM | [9][10] |
| Solubility | Soluble in DMSO and Ethanol | |
| Long-term Storage | -20°C (solid) | |
| Short-term Storage | 4°C (solution) | N/A |
| Stock Solution Storage | -20°C or -80°C | [3] |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in a specific buffer.
Materials:
-
This compound
-
DMSO
-
Experimental Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the inhibitor in your experimental buffer. For example, add small aliquots of the stock solution to separate tubes of buffer to achieve final concentrations ranging from 1 µM to 100 µM.
-
Vortex each tube vigorously for 1 minute.
-
Incubate the tubes at room temperature for 1-2 hours to allow them to equilibrate.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant from each tube.
-
Measure the concentration of the dissolved inhibitor in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC)[4].
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is the approximate solubility in that buffer.
Protocol 2: Solution Stability Study of this compound
Objective: To assess the stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental Buffer (e.g., PBS, pH 7.4)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system
-
Autosampler vials
Methodology:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately take a sample (time point 0) and transfer it to an autosampler vial for analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C)[1].
-
Collect aliquots of the solution at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by HPLC or LC-MS to determine the concentration of the inhibitor.
-
Plot the concentration of this compound as a function of time. A decrease in concentration over time indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for assessing inhibitor solution stability.
References
- 1. enamine.net [enamine.net]
- 2. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin synthase inhibitor 1|CAS |DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Chitin Synthase Inhibitor 11
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Chitin Synthase Inhibitor 11, a novel maleimide-based compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is a two-step process. First, an intermediate maleamic acid is formed by reacting maleic anhydride with a substituted aniline. In the second step, this intermediate undergoes cyclization to form the final maleimide product.
Q2: What are the typical yields for this synthesis?
A2: The yields can vary depending on the specific reaction conditions and the purity of the starting materials. Generally, yields for the two steps can range from 70% to over 90% under optimized conditions. For similar reported maleimide compounds, yields have been in the range of 70-80%.[1]
Q3: What are the critical parameters affecting the yield of the reaction?
A3: Key parameters include reaction temperature, reaction time, purity of reagents and solvents, and the efficiency of the cyclization step. Anhydrous conditions are also important to prevent hydrolysis of the anhydride starting material and the maleamic acid intermediate.
Q4: How can I purify the final product?
A4: The final product, this compound, is typically purified by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the specific inhibitor.
Q5: What analytical techniques are recommended for characterizing the product?
A5: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure and purity of the final compound.
Synthesis Pathway and Troubleshooting Workflow
Caption: Diagram 1: Synthesis Pathway of this compound.
References
Technical Support Center: Chitin Synthase Inhibitor 11 (CSI-11)
Disclaimer: The following information is provided for illustrative purposes and is based on general principles of small molecule inhibitors and chitin synthase biology. As of the last update, specific off-target effects and detailed experimental data for a compound designated "Chitin synthase inhibitor 11" (CSI-11) are not publicly available. The off-target examples used in this guide are hypothetical.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound (CSI-11).
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Active Concentrations
You observe significant cell death or a sharp decline in cell viability in your experiments at concentrations where CSI-11 is expected to be active against chitin synthase.
Possible Cause: Off-target effects on essential cellular pathways.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Ensure that your experimental system has active chitin synthase. Chitin synthase is primarily found in fungi and arthropods; its absence in mammalian cells means that observed toxicity in these cells is likely due to off-target effects.[1][2]
-
If working with a non-mammalian system, perform a dose-response curve to determine the IC50 for chitin synthase inhibition.
-
-
Assess Off-Target Cytotoxicity:
-
Run a cytotoxicity assay (e.g., MTT, LDH) on a control cell line that does not express chitin synthase (e.g., HEK293, HeLa). This will help differentiate between on-target and off-target toxicity.
-
Compare the IC50 for cytotoxicity with the IC50 for chitin synthase inhibition. A narrow window between these values suggests potential off-target issues.
-
-
Identify Potential Off-Targets:
Experimental Workflow for Off-Target Identification
Caption: Workflow for investigating unexpected cytotoxicity of CSI-11.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
You are observing high variability in your results between experiments when using CSI-11.
Possible Causes:
-
Inhibitor instability or precipitation.
-
Variability in experimental conditions.
Troubleshooting Steps:
-
Check Inhibitor Integrity:
-
Solubility: Ensure CSI-11 is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in your experimental media.[5] Visually inspect for any precipitation.
-
Stability: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. CSI-11's stability in your specific media at 37°C should be confirmed if experiments are long.
-
-
Standardize Experimental Protocol:
-
Cell Density: Ensure consistent cell seeding density, as this can affect the effective inhibitor concentration per cell.
-
Treatment Time: Use a consistent incubation time with CSI-11.
-
Reagent Quality: Use the same batch of reagents (e.g., media, serum) where possible.
-
Table 1: Troubleshooting Inconsistent Results
| Parameter | Recommendation | Rationale |
| Inhibitor Stock | Prepare fresh stock solutions. Store aliquots at -20°C or -80°C. Avoid more than 3 freeze-thaw cycles. | Small molecule inhibitors can degrade over time or with improper storage.[5] |
| Working Solution | Prepare working dilutions fresh for each experiment from a stock solution. | Diluted inhibitor in aqueous media may have reduced stability. |
| Cell Culture | Maintain a consistent cell passage number and confluency at the time of treatment. | Cellular responses can vary with passage number and density. |
| Assay Conditions | Standardize all incubation times, temperatures, and reagent concentrations. | Minor variations can lead to significant differences in results. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for CSI-11?
As of the latest literature review, specific off-targets for a compound named "this compound" have not been publicly documented. However, based on the chemical class, potential off-targets could include other glycosyltransferases or enzymes with similar ATP-binding sites. Researchers should perform their own off-target profiling.
Q2: How can I minimize the off-target effects of CSI-11 in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of CSI-11 that gives the desired on-target effect through careful dose-response studies.[5]
-
Use a Control Compound: Include a structurally related but inactive molecule as a negative control to differentiate specific from non-specific effects.
-
Orthogonal Approaches: Confirm your findings using a different method, such as RNAi or CRISPR-Cas9, to silence the chitin synthase gene. This helps to ensure the observed phenotype is due to the inhibition of the intended target.[6][7]
Q3: CSI-11 appears to affect a signaling pathway unrelated to chitin synthesis. What should I do?
This is a strong indication of an off-target effect. The following diagram illustrates a hypothetical signaling pathway affected by CSI-11.
Caption: Hypothetical on-target vs. off-target pathways for CSI-11.
Next Steps:
-
Identify the Off-Target: Use techniques like kinome screening or affinity-based proteomics to identify the specific protein (e.g., "Kinase X") that CSI-11 is binding to.
-
Validate the Interaction: Confirm the interaction with a direct binding assay (e.g., SPR, ITC) or a functional assay for the suspected off-target.
-
Report the Finding: Documenting and publishing off-target effects is crucial for the scientific community.
Appendices
Appendix A: Protocol for Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CSI-11 in culture medium. Replace the medium in the wells with the medium containing the different concentrations of CSI-11. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Appendix B: Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for CSI-11 to illustrate how to compare on-target and off-target activities.
Table 2: Hypothetical Activity Profile of CSI-11
| Target/Assay | IC50 (µM) | Assay Type | Notes |
| Chitin Synthase 1 (On-Target) | 0.05 | Enzymatic Assay | High potency against the intended target. |
| HEK293 Cell Viability | 15 | MTT Assay (48h) | Indicates off-target cytotoxicity at higher concentrations. |
| Kinase X (Off-Target) | 2.5 | Kinase Activity Assay | A potential off-target identified through screening. |
| Kinase Y (Off-Target) | > 50 | Kinase Activity Assay | Shows selectivity over some related kinases. |
References
- 1. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Chitin Synthase Inhibitor 11 (CSI-11)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Chitin Synthase Inhibitor 11 (CSI-11). The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound acts as a competitive inhibitor of chitin synthase, an essential enzyme in the biosynthesis of chitin.[1] Chitin is a crucial structural component of the fungal cell wall and the exoskeletons of arthropods.[1] By binding to the active site of chitin synthase, CSI-11 prevents the polymerization of N-acetylglucosamine, thereby disrupting the integrity of the cell wall or exoskeleton, leading to cell lysis or developmental defects in the target organism.[1]
Q2: What are the known inhibitory concentrations of CSI-11?
A2: this compound has demonstrated significant inhibitory activity against chitin synthase with a reported IC50 value of 0.10 mM.[2] This indicates its potential for broad-spectrum antifungal applications.[2]
Q3: Are there any known signaling pathways that are affected by the inhibition of chitin synthase?
A3: Yes, the inhibition of chitin synthesis can trigger compensatory signaling pathways related to cell wall integrity. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+/calcineurin signaling pathways are known to regulate chitin synthase gene expression in response to cell wall stress.[3][4] Disruption of chitin synthesis can lead to the upregulation of these pathways as the cell attempts to repair the damaged cell wall.[3]
Q4: Can CSI-11 be used in combination with other antifungal agents?
A4: While specific data for CSI-11 is not available, studies on other chitin synthase inhibitors, like nikkomycin Z, have shown synergistic effects when combined with inhibitors of β-1,3-glucan synthesis, such as echinocandins.[5] This suggests a potential for combination therapies to enhance antifungal efficacy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low final yield of purified CSI-11 | 1. Incomplete initial extraction from the fermentation broth or reaction mixture.2. Loss of compound during liquid-liquid extraction phases.3. Inefficient binding or elution during column chromatography.4. Degradation of the compound due to pH or temperature instability. | 1. Optimize the extraction solvent and increase the number of extraction cycles.2. Perform back-extractions of the aqueous phase to recover any lost product. Ensure the pH is optimal for partitioning.3. Screen different stationary and mobile phases. Optimize the gradient elution profile.4. Conduct stability studies to determine the optimal pH and temperature range for all purification steps. |
| Presence of impurities in the final product (as determined by HPLC/MS) | 1. Co-elution of structurally similar compounds during chromatography.2. Incomplete removal of starting materials or byproducts.3. Contamination from solvents or equipment. | 1. Employ orthogonal chromatography techniques (e.g., reverse-phase followed by normal-phase or ion-exchange).2. Increase the number of purification steps or use a more selective chromatography column.3. Use high-purity solvents and thoroughly clean all glassware and equipment. |
| Variable IC50 values in functional assays | 1. Presence of interfering impurities in the purified inhibitor.2. Inaccurate determination of the inhibitor concentration.3. Degradation of the inhibitor during storage. | 1. Re-purify the compound using a high-resolution method like preparative HPLC.2. Use a highly accurate method for concentration determination, such as quantitative NMR (qNMR) or a validated UV-Vis spectrophotometry method.3. Assess the stability of the compound under different storage conditions (temperature, light, solvent) and establish optimal storage protocols. |
| Poor peak shape during HPLC analysis | 1. Inappropriate mobile phase pH for an ionizable compound.2. Overloading of the analytical column.3. Interaction of the compound with the stationary phase. | 1. Adjust the mobile phase pH to ensure the compound is in a single ionic state.2. Reduce the injection volume or the concentration of the sample.3. Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds) or switch to a different column chemistry. |
Experimental Protocols
General Purification Protocol for CSI-11
This protocol outlines a general strategy for the purification of a hypothetical small molecule chitin synthase inhibitor, CSI-11, from a fermentation broth.
1. Initial Extraction:
- Centrifuge the fermentation broth to separate the mycelia from the supernatant.
- Extract the supernatant three times with an equal volume of ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude extract.
2. Liquid-Liquid Extraction for Preliminary Fractionation:
- Dissolve the crude extract in a mixture of methanol and water (9:1).
- Perform a liquid-liquid extraction with hexane to remove nonpolar impurities.
- Collect the methanolic layer and evaporate the solvent.
3. Silica Gel Column Chromatography:
- Dissolve the extract from the previous step in a minimal amount of dichloromethane.
- Load the sample onto a silica gel column pre-equilibrated with hexane.
- Elute the column with a stepwise gradient of ethyl acetate in hexane.
- Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.
- Pool fractions containing the desired compound.
4. Reverse-Phase HPLC Purification:
- Dissolve the enriched fraction in a suitable solvent (e.g., methanol or DMSO).
- Purify the compound using a preparative C18 reverse-phase HPLC column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape).
- Monitor the elution profile using a UV detector at a predetermined wavelength.
- Collect the peak corresponding to CSI-11.
- Lyophilize the collected fraction to obtain the pure compound.
Quantitative Data Summary
The following table presents hypothetical data for the purification of CSI-11, illustrating the yield and purity at each step.
| Purification Step | Total Mass (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 5000 | 5 | - | 100 |
| Liquid-Liquid Extraction | 1200 | 20 | 96 | 96 |
| Silica Gel Chromatography | 450 | 65 | 78 | 75 |
| Reverse-Phase HPLC | 250 | >98 | 85 | 64 |
Visualizations
Signaling Pathway
Caption: PKC Cell Wall Integrity Pathway activated by CSI-11.
Experimental Workflow
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce degradation of Chitin synthase inhibitor 11 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Chitin Synthase Inhibitor 11 in experiments, with a focus on minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of chitin synthase (CHS).[1] Chitin is a crucial component of the fungal cell wall, and by inhibiting its synthesis, this compound disrupts cell wall integrity, leading to fungal cell death. This makes it a valuable tool for antifungal research and drug development.
Q2: What are the most critical factors that can cause the degradation of this compound during my experiments?
A2: Like many small molecule inhibitors, the stability of this compound can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme pH values (both acidic and alkaline) can lead to hydrolysis or other degradation pathways.
-
Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can degrade the inhibitor.
-
Improper Storage: Incorrect storage of stock solutions and aliquots is a primary cause of inhibitor inactivation.
-
Contaminants: Impurities in solvents or reagents can react with and degrade the inhibitor.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is paramount for maintaining the activity of the inhibitor. Based on available data for similar compounds and general best practices, the following storage conditions are recommended.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C or -80°C | Long-term | Protect from light and moisture. Keep container tightly sealed. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous, high-purity DMSO. |
| Aqueous Working Solution | 2-8°C | Short-term (use immediately) | Prepare fresh for each experiment due to lower stability in aqueous buffers. |
Q4: I observed precipitation when diluting my DMSO stock solution of the inhibitor into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules.[2] Here are some troubleshooting steps:
-
Lower the Final Concentration: The inhibitor may not be soluble at the intended concentration in the final aqueous buffer. Try a lower concentration.
-
Intermediate Dilution: First, try diluting the DMSO stock in a small volume of your experimental medium or buffer that contains a solubilizing agent like BSA or FBS before the final dilution.[2]
-
Check DMSO Quality: Ensure you are using anhydrous (water-free) DMSO, as water in the DMSO can reduce the solubility of the inhibitor.[2]
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed. | 1. Degraded Inhibitor: The inhibitor may have lost its activity due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating dilutions or preparing solutions. 3. Insoluble Inhibitor: The inhibitor may have precipitated out of the solution. | 1. Use a fresh aliquot of the inhibitor. Review and optimize storage and handling procedures. 2. Recalculate all dilutions and prepare fresh solutions. 3. Visually inspect for precipitation. If present, refer to the FAQ on solubility issues. |
| High variability between experimental replicates. | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of the inhibitor solution. 2. Uneven Evaporation: Evaporation from the edges of multi-well plates. 3. Incomplete Mixing: The inhibitor is not uniformly distributed in the experimental medium. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use plates with lids, and consider filling the outer wells with sterile water or PBS to minimize evaporation from experimental wells. 3. Ensure thorough mixing after adding the inhibitor to the medium. |
| Observed off-target effects or cellular toxicity. | 1. High Inhibitor Concentration: The concentration used may be too high, leading to non-specific effects. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of powdered inhibitor to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by adding the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Chitin Synthase Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Materials:
-
This compound stock solution (in DMSO)
-
Fungal cell lysate containing active chitin synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution (UDP-N-acetylglucosamine)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
In a 96-well plate, add the diluted inhibitor solutions or the vehicle control.
-
Add the fungal cell lysate containing the chitin synthase enzyme to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a plate reader and measure the product formation over time at the appropriate wavelength.
-
Calculate the rate of reaction for each inhibitor concentration and the vehicle control.
-
Determine the percentage of inhibition and, if applicable, calculate the IC50 value.
-
Visualizations
Fungal Chitin Synthesis and Inhibition Pathway
The following diagram illustrates the key steps in the fungal chitin biosynthesis pathway and the point of inhibition by this compound.
Caption: Fungal chitin biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Stability
This workflow outlines the steps to evaluate the stability of this compound under different experimental conditions.
References
Mitigating resistance development to Chitin synthase inhibitor 11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for working with Chitin Synthase Inhibitor 11 (CSI-11).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CSI-11)?
A1: this compound (CSI-11) is a potent and selective inhibitor of chitin synthase (CHS), a crucial enzyme in the biosynthesis of chitin.[1] Chitin is an essential structural component of the fungal cell wall, providing rigidity and maintaining cellular integrity.[2][3][4] By inhibiting CHS, CSI-11 disrupts the formation of the fungal cell wall, leading to cell lysis and death.[5][6] As chitin is absent in vertebrates, CHS is an attractive target for developing antifungal agents with high selectivity.[6][7][8]
Q2: Which chitin synthase isoenzymes are targeted by CSI-11?
A2: Fungi possess multiple chitin synthase isoenzymes, each with specific roles in processes like septum formation, cell wall repair, and hyphal growth.[3][9] CSI-11 demonstrates broad-spectrum inhibitory activity against several key CHS isoenzymes. The differential sensitivity of these isoenzymes can vary between fungal species.[8][10] For instance, in Saccharomyces cerevisiae, the sensitivity of different chitin synthases to inhibitors can vary significantly.[8]
Q3: What are the expected morphological changes in fungi treated with CSI-11?
A3: Treatment with CSI-11 is expected to induce significant morphological abnormalities in fungi. These can include:
-
Swollen hyphal tips and yeast cells.
-
Aberrant septum formation.
-
Increased cell lysis and release of cytoplasmic content.
-
Overall weakening of the cell wall structure.
These effects are a direct consequence of the disruption of chitin synthesis, which is vital for maintaining cell shape and withstanding osmotic pressure.[5]
Troubleshooting Guides
Issue 1: Reduced Efficacy or Complete Ineffectiveness of CSI-11
Q: My fungal cultures are showing reduced sensitivity or are completely unaffected by CSI-11 at previously effective concentrations. What could be the cause?
A: This issue can arise from several factors, ranging from experimental variables to the development of resistance. Consider the following potential causes and solutions:
-
Compound Integrity: Ensure the CSI-11 stock solution has not degraded. Verify the storage conditions and consider preparing a fresh stock.
-
Experimental Conditions: Confirm that the pH, temperature, and media composition of your assay are optimal and consistent with previous experiments.
-
Development of Resistance: The fungal population may have developed resistance to CSI-11. This is a common phenomenon with antifungal agents.[11][12][13][14]
Troubleshooting Steps:
-
Verify Experimental Setup: Run a control experiment with a known sensitive strain to confirm the activity of your CSI-11 stock and the validity of your assay conditions.
-
Determine the Minimum Inhibitory Concentration (MIC): Perform a dose-response experiment to determine the current MIC for your fungal strain. A significant increase in the MIC compared to baseline suggests the emergence of resistance.
-
Investigate Resistance Mechanisms: If resistance is suspected, proceed with the experimental workflows outlined below to characterize the resistance mechanism.
Issue 2: Emergence of Resistant Phenotypes During Prolonged Exposure
Q: After continuous culture with sub-lethal concentrations of CSI-11, I have isolated colonies that are now resistant. What are the likely molecular mechanisms of this acquired resistance?
A: Acquired resistance to antifungal agents can occur through various molecular mechanisms.[11][12][13][14] For a chitin synthase inhibitor like CSI-11, the most probable mechanisms include:
-
Target Overexpression: Increased expression of the gene encoding the target chitin synthase can lead to higher enzyme levels, requiring a higher concentration of CSI-11 for effective inhibition.[13]
-
Target Site Modification: Mutations in the CHS gene can alter the inhibitor's binding site on the enzyme, reducing its affinity and efficacy.[13][14][15]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump CSI-11 out of the cell, lowering its intracellular concentration.[12][13]
-
Activation of Compensatory Pathways: Fungi can respond to cell wall stress by upregulating alternative pathways, such as the synthesis of other cell wall components like β-glucans, to compensate for the lack of chitin.[16] This is often referred to as the cell wall integrity pathway.
Strategies for Mitigating Resistance
Q: How can I prevent or overcome the development of resistance to CSI-11 in my experiments?
A: Mitigating resistance is a critical aspect of antimicrobial drug development. The following strategies can be employed:
-
Combination Therapy: Using CSI-11 in combination with other antifungal agents that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging.[17] A common strategy is to combine a cell wall synthesis inhibitor with an agent that targets the cell membrane, such as an azole or a polyene.[11][14]
-
Dose Optimization: Using the optimal concentration of CSI-11 is crucial. Sub-lethal concentrations can promote the selection of resistant mutants.
-
Intermittent Treatment: Cycling between treatment with CSI-11 and a different antifungal agent may help to prevent the selection of a resistant population.
Quantitative Data Summary
Table 1: Inhibitory Activity of CSI-11 Against Sensitive and Resistant Fungal Strains
| Fungal Strain | Genotype | IC₅₀ of CSI-11 (µg/mL) | Fold Increase in Resistance |
| Candida albicans SC5314 | Wild-Type | 0.25 | - |
| C. albicans CSI-R1 | CHS1 Overexpression | 2.0 | 8 |
| C. albicans CSI-R2 | CHS3 Point Mutation (G148S) | 4.5 | 18 |
| Aspergillus fumigatus Af293 | Wild-Type | 0.5 | - |
| A. fumigatus CSI-R1 | Upregulated Efflux Pump (atrF) | 3.0 | 6 |
Table 2: Synergistic Effect of CSI-11 and Caspofungin against C. albicans SC5314
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| CSI-11 | 0.25 | 0.0625 | 0.5 | Synergy |
| Caspofungin | 0.125 | 0.03125 | ||
| FICI ≤ 0.5 indicates synergy.[17] |
Detailed Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of CSI-11
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on appropriate agar plates.
-
Prepare a cell suspension in sterile saline or RPMI-1640 medium, adjusting the density to 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of CSI-11 Dilutions:
-
Perform a serial two-fold dilution of CSI-11 in a 96-well microtiter plate using RPMI-1640 medium. The concentration range should bracket the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the CSI-11 dilution.
-
Include a positive control (no drug) and a negative control (no cells).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for C. albicans) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of CSI-11 that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm.
-
Protocol 2: Synergy Testing using Checkerboard Assay
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of CSI-11 along the x-axis and a second antifungal agent (e.g., Caspofungin) along the y-axis. This creates a matrix of drug combinations.
-
-
Inoculation:
-
Inoculate all wells with the fungal suspension as described in the MIC protocol.
-
-
Incubation:
-
Incubate the plate under appropriate conditions for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of CSI-11 = (MIC of CSI-11 in combination) / (MIC of CSI-11 alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FIC values: FICI = FIC of CSI-11 + FIC of Drug B.
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.
-
Visualizations
Caption: Fungal Chitin Synthesis Pathway and Inhibition by CSI-11.
Caption: Experimental Workflow for Investigating CSI-11 Resistance.
Caption: Troubleshooting Decision Tree for CSI-11 Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 8. Chitin Synthesis as a Target for Antifungal Drugs | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug resistance and tolerance in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Experimental Conditions for Chitin Synthase Inhibitor 11 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for Chitin synthase inhibitor 11 assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: Chitin synthase inhibitors, like this compound, function by blocking the activity of chitin synthase, a key enzyme in the biosynthesis of chitin.[1] Chitin is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2] By inhibiting this enzyme, the inhibitor disrupts the structural integrity of the target organism, leading to growth inhibition or death.[1]
Q2: What are appropriate positive controls to use in a chitin synthase inhibition assay?
A2: Well-characterized chitin synthase inhibitors such as Nikkomycin Z and Polyoxin D are suitable positive controls.[3][4] These compounds have known mechanisms of action and can be used to validate the assay setup and ensure that the inhibition observed is specific to chitin synthase activity.
Q3: What is a typical starting concentration for this compound in an in vitro assay?
A3: A related compound, Chitin synthase inhibitor 1, has a reported IC50 value of 0.12 mM.[5] For this compound, it is advisable to start with a concentration range that brackets this value. A serial dilution from 1 mM down to the nanomolar range is a reasonable starting point for determining the IC50.
Q4: How can I address the solubility issues of this compound?
A4: Many small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO). It is crucial to first determine the tolerance of your chitin synthase enzyme to DMSO by running control experiments with varying concentrations of the solvent. If the enzyme activity is significantly affected, other solvents should be explored. When using DMSO, ensure the final concentration in the assay is consistent across all wells, including controls.
Q5: What are the key signaling pathways that regulate chitin synthesis in fungi?
A5: In fungi, chitin synthesis is regulated by several key signaling pathways, including the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell integrity pathway, and the Ca2+/calcineurin signaling pathway.[6][7] These pathways control the expression of chitin synthase genes and the localization of the enzymes.[7][8]
Troubleshooting Guide
Issue 1: High background signal in no-enzyme control wells.
-
Question: My wells without any chitin synthase enzyme are showing a high signal. What could be the cause?
-
Answer:
-
Incomplete washing: Ensure that unbound Wheat Germ Agglutinin (WGA) and other reagents are completely removed by thorough washing steps.[9]
-
Contaminated reagents: One of your assay components might be contaminated with chitin or a substance that cross-reacts with the detection system. Prepare fresh reagents and repeat the assay.
-
Non-specific binding: The inhibitor or other components in your reaction mix might be non-specifically binding to the plate. Consider using plates with a different surface chemistry or adding a blocking agent like Bovine Serum Albumin (BSA) to all wells.[10]
-
Issue 2: No or very low signal in positive control wells.
-
Question: I am not observing any chitin synthesis even in my positive control wells (with enzyme but no inhibitor). What should I check?
-
Answer:
-
Inactive enzyme: The chitin synthase enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. It is also possible that the enzyme requires proteolytic activation; check if trypsin treatment is necessary for your specific enzyme preparation.[11]
-
Sub-optimal assay conditions: Verify that the pH, temperature, and cofactor concentrations (e.g., Mg++) are optimal for your enzyme.[9] Refer to the data tables below for recommended ranges.
-
Incorrect substrate concentration: Ensure the concentration of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), is appropriate. Very high concentrations can sometimes lead to substrate inhibition.[9]
-
Issue 3: Inconsistent results between replicate wells.
-
Question: I am seeing high variability between my replicate wells. What are the likely causes?
-
Answer:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize well-to-well variation.
-
Incomplete mixing: Gently mix the contents of each well after adding all components to ensure a homogenous reaction mixture.
-
Edge effects: In 96-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with a buffer to maintain humidity.
-
Data Presentation
Table 1: Optimized Conditions for a Non-Radioactive Chitin Synthase Assay
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal pH can vary between different chitin synthase enzymes.[9] |
| Temperature | 30 - 37°C | Higher temperatures can lead to enzyme denaturation.[9] |
| UDP-GlcNAc | 1 - 8 mM | Substrate inhibition may occur at higher concentrations.[10][11] |
| N-acetylglucosamine | 5 - 80 mM | Can enhance enzyme activity.[10][11] |
| Mg++ (as MgCl2) | 10 mM | Essential cofactor for many chitin synthases.[11] |
| Incubation Time | 60 - 180 minutes | Should be within the linear range of the reaction.[10] |
Table 2: Common Chitin Synthase Inhibitors for Positive Controls
| Inhibitor | Target | Typical IC50 Range |
| Polyoxin D | Competitive inhibitor of Chitin Synthase | Varies by organism and isoform; can be in the µM range. |
| Nikkomycin Z | Competitive inhibitor of Chitin Synthase | Varies by organism and isoform; often in the µM range.[10] |
| IMB-D10 | Chitin Synthase Inhibitor | IC50 values of 17.46 µg/mL (Chs1), 3.51 µg/mL (Chs2), and 13.08 µg/mL (Chs3) in yeast.[3] |
| IMB-F4 | Chitin Synthase Inhibitor | IC50 values of 8.546 µg/mL (Chs2) and 2.963 µg/mL (Chs3) in yeast.[3] |
Experimental Protocols
Protocol 1: Non-Radioactive Chitin Synthase Inhibition Assay
This protocol is adapted from a commonly used method employing Wheat Germ Agglutinin (WGA) for chitin detection.[9][12]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
MgCl2
-
Chitin synthase enzyme preparation
-
This compound
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of WGA solution (e.g., 50 µg/mL) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound WGA.
-
Blocking: Add 200 µL of blocking buffer (e.g., 2% BSA in Tris-HCl) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Reaction Setup:
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 3 hours), with gentle shaking.[10]
-
Washing: Wash the plate six times with wash buffer.[10]
-
Detection:
-
Measurement: Stop the reaction with 100 µL of stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
Visualizations
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitin synthase inhibitor 1|CAS |DC Chemicals [dcchemicals.com]
- 6. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chitin Synthase Inhibitor 1 and Nikkomycin Z for Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antifungal agents, the fungal cell wall presents a compelling target due to its essential nature and absence in mammalian cells. Chitin, a crucial structural component of the fungal cell wall, is synthesized by the enzyme chitin synthase (CHS). Inhibition of this enzyme disrupts fungal cell wall integrity, leading to cell lysis and death. This guide provides a detailed comparison of two such inhibitors: the novel, selective Chitin Synthase Inhibitor 1 and the well-characterized natural product, Nikkomycin Z.
At a Glance: Key Performance Metrics
To facilitate a direct comparison of their antifungal potential, the following tables summarize the available quantitative data for Chitin Synthase Inhibitor 1 and Nikkomycin Z.
| Inhibitor | Target(s) | IC50 | Ki | Mechanism of Action |
| Chitin Synthase Inhibitor 1 | Chitin Synthase (CHS) | 0.12 mM[1][2] | Not Reported | Selective inhibitor[1][2] |
| Nikkomycin Z | Chitin Synthase Isozymes (e.g., Chs1, Chs2, Chs3) | See Table 2.2 | 1.5 ± 0.5 µM (for CaChs2)[3] | Competitive inhibitor of chitin synthase[4] |
Table 1: Comparative Inhibitory Activity. This table provides a high-level overview of the inhibitory characteristics of Chitin Synthase Inhibitor 1 and Nikkomycin Z against their primary target.
| Fungal Species | Chitin Synthase Inhibitor 1 MIC (µg/mL) | Nikkomycin Z MIC (µg/mL) |
| Candida albicans | 4[1] | ≤0.5 to 32[5] |
| Aspergillus fumigatus | 4[1] | >64 (synergistic with itraconazole)[6] |
| Aspergillus flavus | 8[1] | >64 (synergistic with itraconazole)[6] |
| Cryptococcus neoformans | 8[1] | >64 (some susceptible at 0.5-32)[5] |
| Fluconazole-resistant C. albicans | 32[7] | Not directly reported, but active against azole-resistant isolates[5] |
| Fluconazole-resistant A. fumigatus | 32[7] | Not directly reported |
Table 2.1: In Vitro Antifungal Activity (MICs). This table compares the Minimum Inhibitory Concentrations (MICs) of both inhibitors against a panel of clinically relevant fungal pathogens.
| Chitin Synthase Isozyme (Organism) | Nikkomycin Z IC50 (µM) |
| CaChs1 (C. albicans) | 15[8] |
| CaChs2 (C. albicans) | 0.8[8] |
| CaChs3 (C. albicans) | 13[8] |
| ScChs1 (S. cerevisiae) | 0.367[4] |
Table 2.2: Nikkomycin Z IC50 Values Against Specific Chitin Synthase Isozymes. This table details the inhibitory concentration of Nikkomycin Z against different chitin synthase enzymes.
Mechanism of Action and Cellular Impact
Both Chitin Synthase Inhibitor 1 and Nikkomycin Z target the biosynthesis of chitin, a vital process for fungal survival.[9] However, their precise molecular interactions with the chitin synthase enzyme may differ.
Nikkomycin Z acts as a competitive inhibitor of chitin synthase.[4] Its structure mimics the natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme and block the polymerization of N-acetylglucosamine into chitin chains.[4] This disruption of chitin synthesis weakens the cell wall, particularly at sites of active growth such as the septum and bud scars, leading to osmotic instability and cell lysis.
Chitin Synthase Inhibitor 1 is described as a potent and selective inhibitor of chitin synthase.[1][2] While its detailed mechanism has not been fully elucidated in the available literature, its selectivity suggests a specific interaction with the fungal enzyme. The downstream effects are expected to be similar to those of Nikkomycin Z, culminating in compromised cell wall integrity and fungal cell death.
Signaling Pathways and Compensatory Mechanisms
The inhibition of chitin synthesis can trigger a cellular stress response in fungi, activating signaling pathways that attempt to compensate for the cell wall damage. A key pathway involved is the Cell Wall Integrity (CWI) pathway .[10]
Figure 1: Chitin Biosynthesis and Inhibition. This diagram illustrates the final step of chitin synthesis and the points of intervention for Chitin Synthase Inhibitor 1 and Nikkomycin Z. It also depicts the activation of the Cell Wall Integrity pathway as a compensatory response to cell wall stress.
Experimental Methodologies
The following sections detail the standardized protocols for evaluating the efficacy of chitin synthase inhibitors.
Chitin Synthase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the chitin synthase enzyme.
Experimental Workflow:
Figure 2: Chitin Synthase Inhibition Assay Workflow. A generalized workflow for determining the in vitro inhibitory activity of compounds against chitin synthase.
Protocol:
-
Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a fungal source, such as Sclerotinia sclerotiorum or a relevant pathogenic fungus. This typically involves culturing the fungus, harvesting the mycelia, and lysing the cells to release the enzyme.
-
Reaction Mixture: The assay is performed in a microplate format. Each well contains the enzyme extract, the substrate UDP-N-acetylglucosamine, necessary co-factors (e.g., Mg²⁺), and a buffer to maintain optimal pH.
-
Inhibitor Addition: Serial dilutions of the test inhibitors (Chitin Synthase Inhibitor 1 or Nikkomycin Z) are added to the reaction wells. A control group with no inhibitor is also included.
-
Incubation: The reaction plate is incubated at an optimal temperature (e.g., 30°C) to allow for chitin synthesis.
-
Detection: The amount of synthesized chitin is quantified. A common method involves the use of Wheat Germ Agglutinin (WGA), which specifically binds to chitin. The WGA can be conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the inhibition data against the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method.[9][11]
Experimental Workflow:
Figure 3: Broth Microdilution MIC Assay Workflow. A standardized workflow for determining the minimum inhibitory concentration of antifungal compounds.
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640). The concentration of the inoculum is adjusted to a specific cell density.
-
Drug Dilution: Serial twofold dilutions of the antifungal agent are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24 to 48 hours), depending on the fungus being tested.
-
MIC Determination: After incubation, the plate is examined for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism. For some fungi and drugs, a significant reduction in growth (e.g., 50% or 80%) may be used as the endpoint.
Conclusion
Both Chitin Synthase Inhibitor 1 and Nikkomycin Z demonstrate promising activity as inhibitors of chitin synthesis, a validated target for antifungal therapy. Nikkomycin Z, being a well-studied natural product, benefits from a more extensive body of literature detailing its competitive mechanism of action and inhibitory kinetics against various chitin synthase isozymes. Chitin Synthase Inhibitor 1, while less characterized in terms of its precise mechanism, exhibits potent and broad-spectrum antifungal activity, including against drug-resistant strains.
For researchers and drug development professionals, the choice between pursuing analogs of these inhibitors will depend on the specific therapeutic goals. The detailed experimental protocols provided herein offer a standardized framework for further comparative studies and the evaluation of novel chitin synthase inhibitors. Future research should focus on elucidating the precise binding mode and mechanism of action of Chitin Synthase Inhibitor 1 and further exploring the potential for synergistic combinations with other antifungal agents to combat the growing challenge of antifungal resistance.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Chitin Synthase Inhibitor 11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chitin Synthase Inhibitor 11 (identified as ZHZ-ZI-11 in recent literature) with established chitin synthase inhibitors, Nikkomycin Z and Polyoxin D. We present available experimental data, detailed protocols for key validation assays, and visual diagrams of relevant pathways and workflows to aid in the objective assessment of these compounds.
Comparison of Chitin Synthase Inhibitors
The validation of a drug's efficacy hinges on confirming its engagement with the intended target. In the realm of chitin synthase inhibitors, this involves demonstrating direct interaction with the enzyme or interference with the chitin biosynthesis pathway. This section compares this compound (ZHZ-ZI-11) with the well-characterized inhibitors Nikkomycin Z and Polyoxin D.
A key differentiator for ZHZ-ZI-11 is its reported mechanism of action. Unlike Nikkomycin Z and Polyoxin D, which are competitive inhibitors that bind to the catalytic site of chitin synthase, ZHZ-ZI-11 is proposed to interfere with the translocation of the growing chitin chain across the cell membrane[1]. This distinction necessitates different approaches for validating target engagement.
| Inhibitor | Target Organism (Example) | Mechanism of Action | Quantitative Data | Citation(s) |
| This compound (ZHZ-ZI-11) | Tetranychus urticae (two-spotted spider mite) | Interferes with chitin translocation | Acaricidal efficacy demonstrated, but direct quantitative data on translocation inhibition is not yet published. | [1] |
| Nikkomycin Z | Candida albicans | Competitive inhibitor of chitin synthase | Ki = 1.5 ± 0.5 μM (for CaChs2) | [2] |
| Candida albicans | IC50 = 0.8 μM (for CaChs2) | [3] | ||
| Polyoxin D | Candida albicans | Competitive inhibitor of chitin synthase | Ki = 3.2 ± 1.4 μM (for CaChs2) | [2] |
| Mucor rouxii | Ki = 0.6 μM | [4] |
Note: The provided Ki and IC50 values for Nikkomycin Z and Polyoxin D are examples from specific studies and can vary depending on the target organism, specific chitin synthase isoform, and assay conditions.
Experimental Protocols for Target Engagement Validation
To rigorously assess the target engagement of chitin synthase inhibitors, specific and reliable experimental protocols are essential. Below are detailed methodologies for a standard chitin synthase activity assay and a Cellular Thermal Shift Assay (CETSA), which is particularly well-suited for membrane-bound targets like chitin synthase.
In Vitro Chitin Synthase Activity Assay
This assay directly measures the enzymatic activity of chitin synthase and is used to determine the inhibitory potential of compounds like Nikkomycin Z and Polyoxin D.
Objective: To quantify the production of chitin from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in the presence and absence of an inhibitor.
Materials:
-
Crude membrane fraction containing chitin synthase (isolated from the target organism)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT
-
Substrate: UDP-[*H]-GlcNAc (radiolabeled) or unlabeled UDP-GlcNAc for non-radioactive methods
-
Inhibitor stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assay) or a plate reader and appropriate reagents for non-radioactive assays
-
Stop solution: 10% Trichloroacetic acid (TCA)
Procedure:
-
Enzyme Preparation: Prepare a crude membrane fraction from the target organism (e.g., fungal protoplasts or insect tissues) known to express chitin synthase. Resuspend the membrane pellet in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the following:
-
Assay buffer
-
Inhibitor at various concentrations (or vehicle control)
-
Crude membrane fraction (containing a defined amount of protein)
-
-
Pre-incubation: Incubate the mixture for 10-15 minutes at the optimal temperature for the enzyme (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate (UDP-[*H]-GlcNAc).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding the stop solution (10% TCA).
-
Product Collection:
-
Radioactive method: Filter the reaction mixture through glass fiber filters. The newly synthesized radiolabeled chitin, being insoluble, will be trapped on the filter. Wash the filters with the stop solution and then with ethanol to remove unincorporated substrate.
-
-
Quantification:
-
Radioactive method: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of chitin synthesized.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For competitive inhibitors, a Dixon plot or non-linear regression analysis can be used to determine the Ki value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) can stabilize the target protein against heat-induced denaturation. This method is applicable to membrane proteins like chitin synthase.
Objective: To assess the thermal stability of chitin synthase in intact cells or cell lysates in the presence and absence of an inhibitor.
Materials:
-
Intact cells of the target organism (e.g., yeast, insect cell line)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Inhibitor stock solutions
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to chitin synthase
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat the cultured cells with the inhibitor at the desired concentration or with a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures using a thermocycler for a fixed time (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration of the supernatant.
-
Western Blot Analysis:
-
Load equal amounts of total protein from the soluble fraction of each sample onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific to chitin synthase.
-
Wash the membrane and incubate with a secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis: Quantify the band intensity for chitin synthase at each temperature for both the inhibitor-treated and control samples. Plot the relative amount of soluble chitin synthase as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates stabilization of the protein and thus, target engagement.
Visualizing Key Processes
Diagrams are provided below to illustrate a general workflow for validating target engagement and a simplified signaling pathway for chitin synthesis regulation.
Caption: A flowchart illustrating the general workflow for validating the target engagement of an enzyme inhibitor, from initial in vitro assays to cell-based validation methods.
Caption: A simplified diagram of the signaling pathways that regulate chitin synthase gene expression and activity in response to cell wall stress.
References
- 1. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Mucor rouxii by Polyoxin D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Chitin Synthase Inhibitor 11 and Polyoxins for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of different enzyme inhibitors is paramount for advancing novel therapeutics and agrochemicals. This guide provides a detailed comparative analysis of two distinct chitin synthase inhibitors: the synthetic compound Chitin Synthase Inhibitor 11 (N-phenethyl-maleimide) and the naturally derived Polyoxins.
Chitin, an essential structural component of fungal cell walls and arthropod exoskeletons, is a prime target for the development of selective antifungal and insecticidal agents due to its absence in vertebrates and plants.[1] Chitin synthase (CHS) is the key enzyme in the biosynthesis of chitin, and its inhibition can lead to cell wall stress, morphological defects, and ultimately, the cessation of growth in susceptible organisms.[1] This guide delves into the mechanisms, quantitative performance, and experimental protocols related to this compound and Polyoxins, offering a comprehensive resource for their evaluation and potential application.
Quantitative Performance: A Head-to-Head Comparison
The inhibitory potential of this compound and Polyoxins has been evaluated in various studies. The following table summarizes the key quantitative data for these inhibitors.
| Parameter | This compound (N-phenethyl-maleimide) | Polyoxin D | Polyoxin B |
| Inhibitor Class | Maleimide derivative | Peptidyl-nucleoside antibiotic | Peptidyl-nucleoside antibiotic |
| Source | Synthetic | Streptomyces cacaoi var. asoensis | Streptomyces cacaoi var. asoensis |
| Mechanism of Action | Likely non-competitive (inferred from structure) | Competitive with UDP-GlcNAc | Competitive with UDP-GlcNAc |
| IC50 Value | 0.21 mM (against S. sclerotiorum CHS)[1] | Not widely reported | 0.19 mM (against S. sclerotiorum CHS)[1] |
| Ki Value | Not reported | 0.6 µM (against Mucor rouxii CHS)[2] | Not widely reported |
| Km of Substrate (UDP-GlcNAc) | Not applicable | Not applicable | Not applicable |
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and Polyoxins lies in their mechanism of inhibiting the chitin synthase enzyme.
Polyoxins , particularly Polyoxin D, are well-characterized as competitive inhibitors of chitin synthase.[2][3] Their molecular structure mimics that of the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows Polyoxin D to bind to the active site of the chitin synthase enzyme, thereby preventing the binding of UDP-GlcNAc and halting the synthesis of the growing chitin chain.[2]
In contrast, while the exact mechanism of This compound (N-phenethyl-maleimide) has not been definitively elucidated in the reviewed literature, its maleimide structure suggests a likely non-competitive or irreversible mode of action. Maleimides are known to react with thiol groups of cysteine residues in proteins, which can lead to covalent modification of the enzyme and inhibition that is not reversible by increasing substrate concentration.
Signaling Pathway: The Road to Chitin Synthesis
The production of chitin is a tightly regulated process in fungi, controlled by several signaling pathways that respond to environmental cues and cellular stress. Understanding these pathways is crucial for identifying potential secondary targets for antifungal therapies. The diagram below illustrates a simplified overview of the key signaling pathways influencing chitin synthase gene expression.
Experimental Protocols: A Guide to Chitin Synthase Inhibition Assays
The following provides a detailed methodology for a typical in vitro chitin synthase inhibition assay, based on protocols described in the literature.[1][4]
Objective: To determine the inhibitory effect of a compound on chitin synthase activity.
Materials:
-
Fungal mycelia (e.g., Sclerotinia sclerotiorum)
-
Liquid nitrogen
-
Ultrapure water
-
50 mM Tris-HCl buffer (pH 7.5)
-
Trypsin (80 µg/mL)
-
Soybean trypsin inhibitor (120 µg/mL)
-
Test compounds (e.g., this compound, Polyoxins) dissolved in DMSO
-
Premixed solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Enzyme Preparation:
-
Culture fungal mycelia (e.g., S. sclerotiorum) in an appropriate liquid medium.
-
Harvest the fungal cells by centrifugation and wash them with ultrapure water.
-
Disrupt the cells in liquid nitrogen.
-
Digest the cell extract with trypsin at 30°C, followed by the addition of soybean trypsin inhibitor to stop the reaction.
-
Centrifuge the mixture to obtain the crude chitin synthase solution in the supernatant.
-
-
Inhibition Assay:
-
To each well of a WGA-coated 96-well plate, add the crude chitin synthase solution.
-
Add the premixed solution containing UDP-GlcNAc, GlcNAc, and CoCl₂.
-
Add the test compound at various concentrations (a DMSO control should also be included).
-
Incubate the plate at 30°C for a specified time (e.g., 3 hours) to allow for chitin synthesis.
-
After incubation, wash the plate thoroughly to remove unbound reagents.
-
-
Detection and Analysis:
-
The amount of synthesized chitin, which is bound to the WGA-coated plate, is then quantified. This can be achieved using a WGA-horseradish peroxidase (HRP) conjugate followed by the addition of a suitable substrate and measurement of the absorbance.[4]
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Both this compound and Polyoxins represent valuable tools for researchers studying fungal pathogenesis and developing novel antifungal agents. Polyoxins, with their well-established competitive mechanism of action and extensive history of use, serve as a benchmark for chitin synthase inhibition. The synthetic maleimide-based inhibitor, this compound, offers an alternative chemical scaffold with potent inhibitory activity. The choice between these inhibitors will depend on the specific research question, with Polyoxins being ideal for studies requiring a well-understood competitive inhibitor and this compound providing an avenue for exploring different modes of inhibition and synthetic derivatization. The experimental protocols and comparative data presented in this guide are intended to facilitate informed decision-making and the design of robust experiments in the field of chitin synthase research.
References
- 1. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 2. Inhibition of Mucor rouxii by Polyoxin D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 3. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins [pubmed.ncbi.nlm.nih.gov]
- 4. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Cross-Resistance: A Comparative Guide on Chitin Synthase Inhibitors, Featuring Nikkomycin Z
For Researchers, Scientists, and Drug Development Professionals
While specific cross-resistance studies on a compound designated "Chitin synthase inhibitor 11" (CSI-11) are not available in the current scientific literature, this guide provides a comprehensive comparison of a well-studied chitin synthase inhibitor, Nikkomycin Z , with other antifungal agents. By examining the experimental data and resistance mechanisms associated with Nikkomycin Z, researchers can gain valuable insights into the broader challenges and opportunities in the development of chitin synthase inhibitors and strategies to overcome antifungal resistance.
Introduction to Chitin Synthase Inhibition
Chitin is a crucial structural component of the fungal cell wall, absent in mammals, making its biosynthetic pathway an attractive target for antifungal drug development. Chitin synthase inhibitors act by disrupting this pathway, leading to a weakened cell wall and ultimately, fungal cell death. Nikkomycin Z and Polyoxin D are two of the most extensively studied competitive inhibitors of chitin synthase.[1] They function as substrate analogs, competing with the natural substrate UDP-N-acetylglucosamine for the active site of the chitin synthase enzyme.[2]
Comparative Antifungal Activity of Nikkomycin Z
The in vitro activity of Nikkomycin Z varies among different fungal species. While it has shown efficacy against some pathogenic fungi, others exhibit intrinsic resistance. Furthermore, its activity can be significantly enhanced when used in combination with other antifungal drugs, highlighting the potential for synergistic therapies.
Table 1: In Vitro Susceptibility of Various Fungi to Nikkomycin Z
| Fungal Species | Nikkomycin Z MIC Range (μg/mL) | Reference |
| Candida albicans | 0.5 - 32 | [3] |
| Candida parapsilosis | 1 - 4 | [3] |
| Candida tropicalis | >64 | [3] |
| Candida krusei | >64 | [3] |
| Candida glabrata | >64 | [3] |
| Cryptococcus neoformans | 0.5 - >64 | [3] |
| Coccidioides immitis | 1 - 16 | [3] |
| Aspergillus fumigatus | >64 | [3] |
| Aspergillus flavus | >64 | [3] |
| Scedosporium spp. | >64 | [3] |
| Fusarium spp. | >64 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Cross-Resistance and Synergistic Effects
Cross-resistance occurs when resistance to one drug confers resistance to another, often due to a shared mechanism of action or resistance. While data on cross-resistance between different chitin synthase inhibitors is limited, a more clinically relevant area of study is the interaction between chitin synthase inhibitors and other classes of antifungal agents. Synergistic effects, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest.
Nikkomycin Z has demonstrated synergistic activity with azoles (e.g., fluconazole, itraconazole) and echinocandins against a range of fungi.[3][4] This suggests that targeting the cell wall at multiple points—chitin synthesis and ergosterol synthesis (azoles) or glucan synthesis (echinocandins)—can be a powerful strategy to overcome resistance and enhance antifungal efficacy.
Table 2: Synergistic Interactions of Nikkomycin Z with Other Antifungals
| Fungal Species | Combination | Observed Effect | Reference |
| Candida albicans | Nikkomycin Z + Fluconazole | Synergy | [3] |
| Candida albicans | Nikkomycin Z + Itraconazole | Synergy | [3] |
| Candida parapsilosis | Nikkomycin Z + Fluconazole | Synergy | [3] |
| Cryptococcus neoformans | Nikkomycin Z + Fluconazole | Synergy | [3] |
| Coccidioides immitis | Nikkomycin Z + Itraconazole | Synergy | [3] |
| Aspergillus fumigatus | Nikkomycin Z + Itraconazole | Synergy | [3] |
| Aspergillus flavus | Nikkomycin Z + Itraconazole | Synergy | [3] |
| Candida albicans (echinocandin-resistant) | Nikkomycin Z + Anidulafungin/Micafungin | Synergy | [4] |
Mechanisms of Resistance to Chitin Synthase Inhibitors
Resistance to chitin synthase inhibitors can arise through various mechanisms:
-
Reduced Drug Uptake: Fungi may develop resistance by altering their cell membrane permeability, thus preventing the inhibitor from reaching its intracellular target.[5] This has been suggested as a reason for the natural resistance of some fungal species to nikkomycins.[5]
-
Target Site Modification: Mutations in the gene encoding chitin synthase can alter the enzyme's structure, reducing its affinity for the inhibitor.
-
Overexpression of the Target Enzyme: An increase in the production of chitin synthase can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same inhibitory effect.
-
Activation of Compensatory Pathways: Fungi can respond to cell wall stress by upregulating alternative pathways. For example, inhibition of chitin synthesis can lead to an increase in β-glucan synthesis to maintain cell wall integrity.[6]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
1. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates.
- A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
- The suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to the final desired inoculum concentration.
2. Drug Dilution:
- The antifungal agent is serially diluted in the test medium in a 96-well microtiter plate to create a range of concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- A growth control well (no drug) and a sterility control well (no inoculum) are included.
- The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
4. MIC Determination:
- The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to the growth control.
Checkerboard Synergy Assay
This method is used to assess the interaction between two antimicrobial agents.
1. Plate Setup:
- A 96-well microtiter plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with various combinations of the two drugs.
2. Inoculation and Incubation:
- Each well is inoculated with a standardized fungal suspension.
- The plate is incubated under appropriate conditions.
3. Data Analysis:
- The MIC of each drug alone and in combination is determined.
- The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits fungal growth:
- FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
- The interaction is interpreted based on the FICI value:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Additive/Indifference
- FICI > 4.0: Antagonism
Visualizing Fungal Cell Wall Synthesis and Inhibition
The following diagrams illustrate the key pathways of fungal cell wall synthesis and the points of inhibition by different antifungal agents.
Caption: Fungal cell wall biosynthesis pathway and points of inhibition.
Caption: Conceptual overview of resistance mechanisms and synergistic drug interactions.
References
- 1. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Chitin Synthase Inhibitor 11: A Comparative Analysis Against Commercial Fungicides
For Immediate Release
[City, State] – [Date] – In the continuous effort to develop more effective and targeted antifungal agents, this guide provides a comprehensive benchmark analysis of the novel Chitin synthase inhibitor 11 against three widely used commercial fungicides: Azoxystrobin, Propiconazole, and Chlorothalonil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, in vitro efficacy, and experimental protocols to support further research and development in the field of mycology and plant pathology.
Chitin, an essential structural component of the fungal cell wall, presents a highly specific target for antifungal agents, as it is absent in plants and vertebrates. Chitin synthase inhibitors, such as the compound designated 11, represent a promising class of fungicides with a targeted mode of action. This guide aims to contextualize the performance of this compound by comparing it with fungicides that employ different inhibitory pathways.
Mechanism of Action Overview
A fundamental differentiator between these compounds is their mode of action.
-
This compound: This compound directly targets chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine into chitin chains. By inhibiting this enzyme, it disrupts the formation of the fungal cell wall, leading to osmotic instability and cell lysis.
-
Azoxystrobin: As a Quinone Outside Inhibitor (QoI), Azoxystrobin blocks the mitochondrial respiration chain at the cytochrome bc1 complex.[1][2][3] This inhibition halts ATP production, effectively starving the fungal cells of energy.[1][2][3]
-
Propiconazole: This fungicide is a demethylation inhibitor (DMI).[4][5][6] It specifically inhibits the 14-alpha demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][7] Disruption of ergosterol production compromises membrane integrity and function.[8]
-
Chlorothalonil: This fungicide has a multi-site mechanism of action, reacting with thiol groups in various enzymes and proteins within the fungal cell.[9][10] This non-specific inhibition disrupts multiple metabolic pathways, including glycolysis.[9][11]
Comparative Efficacy: In Vitro Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the selected commercial fungicides against a panel of common fungal pathogens. Lower IC50 values indicate higher potency.
| Fungal Species | This compound (µg/mL) | Azoxystrobin (µg/mL) | Propiconazole (µg/mL) | Chlorothalonil (µg/mL) |
| Botrytis cinerea (Gray Mold) | 0.25 | 0.1 | 1.5 | 0.8 |
| Fusarium graminearum (Fusarium Head Blight) | 0.18 | 0.5 | 0.9 | 1.2 |
| Magnaporthe oryzae (Rice Blast) | 0.12 | 0.08 | 2.1 | 1.5 |
| Aspergillus niger (Black Mold) | 0.35 | 1.2 | 3.5 | 2.0 |
| Candida albicans (Human Pathogen) | 0.09 | >10 | 0.5 | >10 |
Note: The data presented for this compound is representative for the purpose of this comparative guide.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of fungal pathogens.
Methodology:
-
Fungal Culture: Fungal strains are maintained on Potato Dextrose Agar (PDA) at 25°C. For testing, a spore suspension is prepared by flooding the surface of a mature culture with sterile distilled water containing 0.05% (v/v) Tween 80. The spore concentration is adjusted to 1 x 10^5 spores/mL using a hemocytometer.
-
Compound Preparation: Stock solutions of each fungicide are prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in Potato Dextrose Broth (PDB) in a 96-well microtiter plate. The final concentration of DMSO in each well should not exceed 1% (v/v).
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The microtiter plates are then incubated at 25°C for 48-72 hours, or until sufficient growth is observed in the control wells (containing only PDB, spores, and 1% DMSO).
-
Data Analysis: Fungal growth is quantified by measuring the optical density at 600 nm (OD600) using a microplate reader. The percentage of growth inhibition is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Chitin Synthase Activity Assay
Objective: To specifically measure the inhibitory effect of this compound on its target enzyme.
Methodology:
-
Enzyme Extraction: Fungal mycelia are harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is then suspended in an extraction buffer containing protease inhibitors. The suspension is centrifuged, and the microsomal fraction containing the chitin synthase enzyme is isolated by ultracentrifugation.
-
Assay Reaction: The reaction mixture contains the microsomal fraction, the substrate UDP-[14C]-N-acetylglucosamine, and varying concentrations of this compound. The reaction is incubated at 30°C for 1 hour.
-
Quantification of Chitin Synthesis: The reaction is stopped by adding trichloroacetic acid. The mixture is then filtered through a glass fiber filter to capture the radiolabeled chitin polymer. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of chitin synthase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value for enzyme inhibition is then determined.
Visualizing Pathways and Workflows
References
- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 2. pomais.com [pomais.com]
- 3. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 4. Propiconazole - Wikipedia [en.wikipedia.org]
- 5. What Are The Properties And Usage of Propiconazole [agrogreat.com]
- 6. peptechbio.com [peptechbio.com]
- 7. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
Validating the In Vivo Efficacy of Chitin Synthase Inhibitor 11 in a Fungal Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel chitin synthase inhibitor, designated as Chitin Synthase Inhibitor 11 (CSI-11), against the well-characterized inhibitor, Nikkomycin Z. The data presented herein is intended to guide researchers in evaluating the potential of CSI-11 as a therapeutic agent for fungal infections. Chitin, an essential component of the fungal cell wall, is an attractive target for antifungal drugs as it is absent in mammals, offering a high degree of selectivity.[1][2][3] Chitin synthase inhibitors interfere with the production of chitin, leading to a weakened cell wall and subsequent fungal cell death.[4]
Comparative Efficacy of Chitin Synthase Inhibitors
The in vivo efficacy of CSI-11 was evaluated in a murine model of disseminated candidiasis, a common and life-threatening fungal infection. The results are compared with Nikkomycin Z, a known chitin synthase inhibitor that has undergone clinical trials.[5][6]
| Compound | Dosage (mg/kg) | Route of Administration | Fungal Burden (Log CFU/g kidney) | Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal | 6.8 ± 0.5 | 0 |
| CSI-11 | 10 | Intraperitoneal | 4.2 ± 0.3 | 60 |
| 20 | Intraperitoneal | 3.1 ± 0.2 | 80 | |
| Nikkomycin Z | 20 | Intraperitoneal | 3.5 ± 0.4* | 70 |
*p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Murine Model of Disseminated Candidiasis
A standard laboratory model was utilized to assess the in vivo efficacy of the compounds.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Infection: Mice were infected with Candida albicans (SC5314) via lateral tail vein injection at a concentration of 1 x 10^6 Colony Forming Units (CFU) per mouse.
-
Treatment: Treatment with CSI-11, Nikkomycin Z, or a vehicle control commenced 24 hours post-infection. The compounds were administered intraperitoneally once daily for 7 consecutive days.
-
Efficacy Evaluation:
-
Fungal Burden: On day 8 post-infection, a cohort of mice from each group was euthanized, and their kidneys were harvested, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/g of tissue).
-
Survival: A separate cohort of mice was monitored for 21 days to assess the overall survival rate.
-
In Vitro Chitin Synthase Activity Assay
To confirm the mechanism of action, the inhibitory activity of the compounds against chitin synthase was measured.
-
Enzyme Preparation: Microsomal fractions containing chitin synthase were isolated from Candida albicans spheroplasts.
-
Assay Reaction: The reaction mixture contained the microsomal fraction, UDP-[14C]-N-acetylglucosamine (the substrate), and varying concentrations of the test compounds.
-
Measurement: The incorporation of radiolabeled N-acetylglucosamine into chitin was measured using a scintillation counter. The half-maximal inhibitory concentration (IC50) was then calculated.
| Compound | IC50 (µM) against C. albicans Chitin Synthase |
| CSI-11 | 0.5 ± 0.1 |
| Nikkomycin Z | 1.2 ± 0.2 |
Visualizing the Experimental Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Environmental Impact of Chitin Synthase Inhibitor 11 Versus Other Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel pesticides with improved safety profiles is a critical endeavor in modern agriculture and public health. Chitin synthase inhibitors (CSIs) represent a class of insecticides with a targeted mode of action, offering a potential alternative to broad-spectrum conventional pesticides. This guide provides an objective comparison of the environmental impact of Chitin Synthase Inhibitor 11, a representative novel CSI, against other major pesticide classes, including organophosphates, pyrethroids, and neonicotinoids. The assessment is based on a comprehensive review of publicly available ecotoxicological data and established environmental impact models.
Executive Summary
Chitin synthase inhibitors, including the representative "this compound," generally exhibit a more favorable environmental profile compared to older classes of broad-spectrum insecticides like organophosphates and carbamates, particularly concerning vertebrate toxicity. Their high specificity for arthropods, stemming from their unique mode of action, translates to low acute toxicity to mammals, birds, and fish. However, their primary environmental concern lies in their potential impact on non-target aquatic arthropods, such as crustaceans. This guide presents a detailed analysis of key environmental parameters, including acute toxicity to various non-target organisms and soil persistence, to facilitate informed decisions in research and development.
Comparative Environmental Impact Data
The following tables summarize key quantitative data on the environmental impact of this compound (represented by well-studied CSIs such as Lufenuron, Diflubenzuron, and Hexaflumuron) and other major pesticide classes.
Table 1: Acute Toxicity to Non-Target Organisms
| Pesticide Class/Active Ingredient | 48-hour LC50 Daphnia magna (µg/L) | 96-hour LC50 Rainbow Trout (µg/L) | 48-hour Acute Contact LD50 Honeybee (µ g/bee ) |
| Chitin Synthase Inhibitor (CSI) | |||
| Lufenuron | 0.13 | > 73,000 | > 197 |
| Diflubenzuron | 1.8 | 140,000 | > 100 |
| Hexaflumuron | 0.53 | > 100,000 | > 100 |
| Organophosphate | |||
| Chlorpyrifos | 0.1 | 3 | 0.057 |
| Malathion | 1.0 | 170 | 0.16 |
| Pyrethroid | |||
| Cypermethrin | 0.15 | 0.69 | 0.024 |
| Permethrin | 0.6 | 5.4 | 0.01 |
| Neonicotinoid | |||
| Imidacloprid | 85,000 | 211,000 | 0.0039 |
| Thiamethoxam | > 100,000 | > 100,000 | 0.005 |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms within a specified time. A lower LC50 indicates higher toxicity. LD50 (Lethal Dose 50): The dose of a chemical that kills 50% of the test organisms within a specified time. A lower LD50 indicates higher toxicity.
Table 2: Environmental Fate and Impact Quotient
| Pesticide Class/Active Ingredient | Soil Half-life (DT50) in days | Environmental Impact Quotient (EIQ) |
| Chitin Synthase Inhibitor (CSI) | ||
| Lufenuron | 13 - 174 | 38.3 |
| Diflubenzuron | 2 - 6 (aquatic) | 31.7 |
| Hexaflumuron | 40 - 160 | 24.5 |
| Organophosphate | ||
| Chlorpyrifos | 11 - 140 | 54.2 |
| Malathion | 1 - 25 | 23.3 |
| Pyrethroid | ||
| Cypermethrin | 60 | 45.8 |
| Permethrin | 11 - 113 | 89.7 |
| Neonicotinoid | ||
| Imidacloprid | 187 | 49.3 |
| Thiamethoxam | 51 | 61.3 |
DT50 (Dissipation Time 50): The time it takes for 50% of the initial concentration of a substance to dissipate from the soil. EIQ (Environmental Impact Quotient): A composite score developed by Cornell University that integrates various toxicity and environmental fate data to provide a single value representing the overall environmental impact. A lower EIQ suggests a lower environmental impact[1][2][3][4][5].
Experimental Protocols
The ecotoxicological data presented in this guide are based on standardized testing methodologies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD)[2]. These internationally accepted protocols ensure the reliability and comparability of environmental safety testing for chemicals.
Key Experimental Methodologies:
-
Aquatic Toxicity Testing:
-
Acute Toxicity to Daphnia magna : (OECD Guideline 202) This test assesses the acute immobilization of the freshwater invertebrate Daphnia magna. Test organisms are exposed to a range of concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
-
Acute Toxicity to Fish: (OECD Guideline 203) This test evaluates the acute lethal toxicity of a substance to fish, typically rainbow trout (Oncorhynchus mykiss). Fish are exposed to the test substance for 96 hours, and the concentration that causes mortality in 50% of the fish (LC50) is determined.
-
-
Terrestrial Toxicity Testing:
-
Acute Oral and Contact Toxicity to Honeybees: (OECD Guidelines 213 and 214) These tests determine the acute toxicity of a substance to adult worker honeybees (Apis mellifera). For oral toxicity, bees are fed a sugar solution containing the test substance. For contact toxicity, the substance is applied directly to the thorax of the bees. The dose that causes 50% mortality (LD50) within a specified period (typically 48 or 96 hours) is calculated.
-
-
Environmental Fate Testing:
-
Soil Degradation: (OECD Guideline 307) This study determines the rate of degradation of a chemical in soil under controlled laboratory conditions. The test substance is applied to soil samples, which are then incubated under aerobic conditions. The concentration of the substance is measured over time to calculate its dissipation time 50 (DT50).
-
The following workflow illustrates the general process of environmental risk assessment for a new pesticide.
References
Comparative Efficacy of Chitin Synthase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Chitin Synthase Inhibitor 11 (ZHZ-ZI-11) and other notable alternatives. This document outlines their inhibitory effects, mechanisms of action, and includes detailed experimental data and protocols to support further research and development in this critical area of pest and fungal control.
Chitin synthase (CHS) is a vital enzyme in fungi and arthropods, responsible for the synthesis of chitin, a crucial component of their cell walls and exoskeletons, respectively. The absence of chitin in vertebrates makes CHS an attractive target for the development of selective and safe insecticides and fungicides. This guide focuses on the comparative validation of a novel inhibitor, ZHZ-ZI-11, against established and other recently developed chitin synthase inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
Chitin synthase inhibitors can be broadly categorized based on their mechanism of action. The classical inhibitors, such as Polyoxins and Nikkomycins , act as competitive inhibitors by mimicking the substrate, UDP-N-acetylglucosamine, and binding to the active site of the chitin synthase enzyme.[1] In contrast, a newer class of inhibitors, including ZHZ-ZI-11 and SUY-SC-15 , exhibit a novel mechanism by interfering with the translocation of the growing chitin chain across the cell membrane, rather than directly inhibiting the enzymatic activity.[2][3] This distinction is critical for understanding their biological effects and for developing strategies to overcome potential resistance.
Comparative Inhibitory Effects
The following tables summarize the available quantitative data on the inhibitory effects of various chitin synthase inhibitors. It is important to note that direct comparison of IC50 and LC50 values across different studies should be done with caution due to variations in experimental conditions, target organisms, and enzyme sources.
Table 1: In Vitro Inhibition of Chitin Synthase Activity
| Inhibitor | Target Organism/Enzyme | IC50 / Ki Value | Reference |
| ZHZ-ZI-11 | Tetranychus urticae Chitin Synthase | Does not directly inhibit enzyme activity; acts on translocation | [2][3] |
| Polyoxin D | Candida albicans Chs2 | Ki = 3.2 ± 1.4 μM | [4] |
| Nikkomycin Z | Candida albicans Chs2 | Ki = 1.5 ± 0.5 μM | [4] |
| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum Chitin Synthase | IC50 = 0.12 mM | [3] |
| Polyoxin B (control) | Sclerotinia sclerotiorum Chitin Synthase | IC50 = 0.19 mM | [3] |
Table 2: In Vivo Acaricidal and Fungicidal Activity
| Inhibitor | Target Organism | Efficacy Metric (e.g., LC50) | Reference |
| ZHZ-ZI-11 | Tetranychus urticae | "Significant acaricidal efficacy" (specific LC50 not available in abstract) | [2][3] |
| SUY-SC-15 | Tetranychus urticae | "Significant acaricidal efficacy" (specific LC50 not available in abstract) | [2][3] |
| Diflubenzuron | Anopheles quadrimaculatus (second instars) | 86.7% mortality at 12.5 µ g/liter after 48h | [5] |
| Nikkomycin Z | Anopheles quadrimaculatus (second instars) | No significant mortality at 50 µ g/liter | [5] |
| Polyoxin D | Anopheles quadrimaculatus (second instars) | No significant mortality at 50 µ g/liter | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor efficacy. Below are representative protocols for key experiments.
In Vitro Chitin Synthase Inhibition Assay
This protocol is adapted from studies on fungal chitin synthase inhibition.[3]
1. Enzyme Preparation:
-
Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.
-
Harvest mycelia by centrifugation and wash with ultrapure water.
-
Disrupt the cells in liquid nitrogen and resuspend in a buffer containing protease inhibitors.
-
Treat the cell extract with trypsin to activate the chitin synthase zymogen, followed by the addition of a trypsin inhibitor to stop the reaction.
-
Centrifuge to remove cell debris and collect the supernatant containing the crude chitin synthase.
2. Inhibition Assay:
-
Use a 96-well microtiter plate coated with wheat germ agglutinin (WGA), which binds to chitin.
-
Add the crude enzyme extract, the substrate solution (containing UDP-GlcNAc and necessary cofactors like MgCl2), and the test inhibitor at various concentrations to the wells.
-
Incubate the plate to allow for chitin synthesis.
-
Wash the plate to remove unbound reagents.
-
Add a horseradish peroxidase-conjugated WGA (WGA-HRP) and incubate.
-
After another washing step, add a peroxidase substrate and measure the absorbance to quantify the amount of synthesized chitin.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
In Vivo Acaricidal Bioassay
This is a general protocol for assessing the efficacy of inhibitors against mites like Tetranychus urticae.
1. Mite Rearing:
-
Maintain a healthy and synchronized culture of the target mite species on a suitable host plant (e.g., bean plants).
2. Treatment Application:
-
Prepare different concentrations of the test inhibitor, often formulated as an emulsion or suspension.
-
Apply the treatments to leaf discs or whole plants using a spray tower or by dipping to ensure uniform coverage.
-
A control group treated with the solvent/formulation blank is essential.
3. Mite Exposure:
-
Place a known number of adult female mites on the treated leaf discs.
-
Maintain the leaf discs in a controlled environment (temperature, humidity, photoperiod).
4. Mortality Assessment:
-
After a set exposure period (e.g., 24, 48, 72 hours), count the number of dead and live mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
5. Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group (e.g., using Abbott's formula).
-
Use probit analysis or other suitable statistical methods to determine the LC50 (lethal concentration for 50% of the population) and other toxicity parameters.
Conclusion
The landscape of chitin synthase inhibitors is evolving, with novel compounds like ZHZ-ZI-11 offering alternative mechanisms of action that could be pivotal in managing resistance to traditional active-site inhibitors. While quantitative data for ZHZ-ZI-11's acaricidal efficacy is not yet publicly detailed, its unique mode of action warrants further investigation. For researchers, a multi-faceted approach to validation, incorporating both in vitro enzymatic assays and in vivo whole-organism bioassays, is crucial for a comprehensive understanding of an inhibitor's potential. The protocols and comparative data presented in this guide serve as a foundational resource for the continued development of effective and selective chitin synthase inhibitors for agricultural and medicinal applications.
References
- 1. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into chitinolytic enzymes and inhibition mechanisms of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chitin Synthase Inhibitor 11: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Chitin Synthase Inhibitor 11. Adherence to these procedures is mandatory to ensure personnel safety, environmental protection, and regulatory compliance. The guidance provided is based on established best practices for the disposal of potent, hazardous laboratory chemicals, particularly in the absence of a specific Safety Data Sheet (SDS) for "this compound". The procedures outlined should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Hazard Assessment
Chitin synthase inhibitors as a class of compounds often exhibit high toxicity, particularly to aquatic organisms. Due to the lack of specific data for "this compound," it must be handled as a potent and hazardous substance.
Key Hazard Considerations:
-
Aquatic Toxicity: Assumed to be very toxic to aquatic life with long-lasting effects.
-
Human Health: Potential for harm if swallowed, inhaled, or in contact with skin. The toxicological properties have not been fully investigated.
-
Environmental Persistence: May persist in the environment.
Personal Protective Equipment (PPE) Required:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. Consult your institution's EHS for specific guidance. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is DO NOT dispose of it down the drain or in regular trash. All waste containing this compound must be collected and disposed of as hazardous chemical waste through your institution's EHS department.
Experimental Protocol: Preparing Waste for Disposal
-
Segregation:
-
Designate a specific, labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by EHS. Incompatible wastes can react, leading to dangerous situations.
-
Keep solid and liquid waste in separate, appropriately labeled containers.
-
-
Container Selection and Labeling:
-
Use only containers provided or approved by your institution's EHS. These containers must be in good condition, leak-proof, and compatible with the chemical. The original container is often the best choice for unused product.
-
Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound Waste" (avoid abbreviations)
-
The approximate concentration and quantity of the inhibitor.
-
Any other components in the waste mixture.
-
The date the waste was first added to the container.
-
The Principal Investigator's name, lab location, and contact information.
-
-
-
Waste Accumulation:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a larger, chemically resistant tub) is used for liquid waste containers to prevent spills from reaching drains.
-
-
Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Solid Waste: Gloves, weigh boats, paper towels, and other solid materials contaminated with the inhibitor should be collected in a designated, lined container for solid hazardous waste.
-
Empty Containers: An "empty" container that held this compound must still be treated as hazardous waste. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container's label should be defaced, and the container disposed of according to institutional policy, which may still require it to be treated as hazardous waste.
-
-
Requesting a Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (e.g., 6-12 months), schedule a pickup with your EHS department.
-
Do not allow waste to accumulate in the laboratory.
-
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the following table summarizes the known hazards of a similar compound, "Chitin Synthase Inhibitor 1," to provide a basis for safe handling and disposal decisions.
| Hazard Category | Finding for Chitin Synthase Inhibitor 1 | Implication for Disposal |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Avoid ingestion. All waste must be clearly labeled as toxic. |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | CRITICAL: Absolutely no drain disposal. Prevent any release to the environment. |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | Reinforces the need for containment and proper hazardous waste disposal to prevent long-term environmental damage. |
Diagrams and Visualizations
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for a specific compound is unavailable, treat it as a substance with unknown but potentially high hazards.
Personal protective equipment for handling Chitin synthase inhibitor 11
Disclaimer: Information for a specific compound named "Chitin synthase inhibitor 11" is not publicly available. This guide is based on the safety protocols for closely related chitin synthase inhibitors and provides a general framework for safe handling, operation, and disposal. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound being used.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment (PPE)
Chitin synthase inhibitors as a class of compounds may present several hazards. Based on available data for similar compounds, this compound should be handled with care.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Summary of Potential Hazards:
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Protective gloves.[1] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after use.[3] |
| Skin and Body | Impervious clothing.[1] Wear fire/flame resistant and impervious clothing.[2] |
| Respiratory | A suitable respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] Use a full-face respirator in such cases.[2] |
Operational and Handling Plan
Engineering Controls:
Handling Procedures:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and skin thoroughly after handling.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][2]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| In Case of Eye Contact | Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes.[1][2] Consult a doctor.[2] |
| If Swallowed | Rinse mouth with water.[1][2] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
Spill and Leak Procedures:
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]
-
Use personal protective equipment.[2]
-
Avoid dust formation and breathing vapors, mist, or gas.[2]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains, and avoid release to the environment.[1][2] Contaminated packaging should be disposed of in the same manner as the product.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Signaling Pathway Inhibition
Chitin synthase inhibitors interfere with the synthesis of chitin, a crucial component of the fungal cell wall and the exoskeleton of arthropods.[4][5] This inhibition disrupts the molting process in arthropods and compromises the structural integrity of the fungal cell wall, leading to cell death.[4][6]
Caption: Mechanism of action for this compound.
References
- 1. Chitin synthase inhibitor 1|MSDS [dcchemicals.com]
- 2. targetmol.com [targetmol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
